molecular formula C23H24O3 B1682557 Tr-PEG2-OH CAS No. 105589-77-3

Tr-PEG2-OH

Cat. No.: B1682557
CAS No.: 105589-77-3
M. Wt: 348.4 g/mol
InChI Key: RPCPDUOXPSQJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tr-PEG3 is a PEG derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-trityloxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,24H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPDUOXPSQJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439425
Record name 2-(2-trityloxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105589-77-3
Record name 2-(2-trityloxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tr-PEG2-OH chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tr-PEG2-OH: Chemical Properties and Solubility

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of this compound (Trityl-Polyethylene Glycol-Alcohol). Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's characteristics and provides methodological insights for its use.

Core Chemical Properties

This compound, with the CAS number 105589-77-3, is a derivative of diethylene glycol.[1][2] It features a bifunctional structure where one hydroxyl group is protected by a bulky trityl group, leaving the other hydroxyl group free for chemical modification. The trityl group serves as a protective moiety that can be selectively removed under mild acidic conditions or via hydrogenolysis, enabling sequential conjugation reactions.[1] This compound is also known by its systematic name, 2-(2-(Trityloxy)ethoxy)ethanol.[1]

The presence of the polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilic nature of the molecule, which is beneficial for its use in biological and biomedical applications.[1]

Table 1: Summary of Chemical Properties

PropertyValueSource(s)
CAS Number 105589-77-3[1][2][3][4]
Molecular Formula C₂₃H₂₄O₃[1][2][4]
Molecular Weight 348.43 g/mol [1][2]
Synonyms 2-(2-(Trityloxy)ethoxy)ethanol[1]
Purity Typically ≥98%[1]
Appearance White to off-white powder or waxy solid[5]
Storage Store at -5°C to -20°C, keep dry and avoid sunlight[1][4]

Solubility Profile

The solubility of this compound is dictated by the interplay between its hydrophobic trityl group and its hydrophilic PEG backbone. While the PEG component generally promotes solubility in aqueous solutions, the large, nonpolar trityl group can decrease water solubility compared to unprotected PEG linkers.[5]

Generally, PEG and its derivatives are highly soluble in water and many organic solvents.[5] This dual solubility makes this compound a versatile linker in various synthetic environments.

Table 2: Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventsSolubilityNotesSource(s)
Aqueous Water, PBS BufferSolubleThe PEG linker enhances aqueous solubility.[1][1][5]
Polar Aprotic DMF, DMSOSoluble[5]
Chlorinated Chloroform, Methylene Chloride (DCM)Soluble[5]
Alcohols Methanol, EthanolLess Soluble[5][6]
Aromatic TolueneLess SolubleSolubility may be increased by raising the temperature.[5]
Ethers Diethyl EtherNot Soluble[5]

Experimental Protocols and Methodologies

General Protocol for Solubility Determination

This protocol outlines a standard method for qualitatively and quantitatively assessing the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Mixing: Vigorously mix the solution using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid particles. If the solid dissolves completely, the compound is soluble at that concentration.

  • Incremental Addition: If the solid does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots), mixing thoroughly after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • Centrifugation: If cloudiness or undissolved particles remain, centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.

  • Solubility Calculation: Calculate the approximate solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.

Protocol for Trityl Group Deprotection

The removal of the trityl protecting group is a critical step to unmask the hydroxyl group for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM) or a similar organic solvent

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in DCM.

  • Acidification: Add a solution of TFA in DCM (e.g., 1-5% v/v) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully neutralize the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the deprotected PEG2-OH product.

Visualization of Workflows and Applications

The following diagrams illustrate key processes and applications involving this compound.

G cluster_workflow Deprotection and Conjugation Workflow A This compound B Mild Acidic Conditions (e.g., TFA) C Deprotected PEG2-OH B->C Deprotection E Conjugation Reaction C->E D Target Molecule (Drug, Ligand, etc.) D->E F Final Conjugated Product E->F

Deprotection and Conjugation Workflow of this compound.

G cluster_applications Applications in Bioconjugation cluster_PROTAC PROTAC Synthesis cluster_ADC ADC Development cluster_Other Other Applications Core This compound (Bifunctional Linker) P1 E3 Ligase Ligand Core->P1 P2 Target Protein Ligand Core->P2 A1 Antibody Core->A1 A2 Cytotoxic Drug Core->A2 O1 Peptide Synthesis Core->O1 O2 Nanoparticle Surface Modification Core->O2

Key applications of this compound in modern drug development.

Applications in Research and Drug Development

This compound is a versatile building block in several advanced biomedical fields.

  • PROTACs: It is widely used as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3]

  • Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker in the development of ADCs.[3][4] In this context, it connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[2]

  • Bioconjugation and Drug Delivery: The molecule's structure allows for the connection of different molecules, which can enhance the solubility and stability of the final conjugate in biological systems.[2]

  • Nanotechnology and Materials Science: It is employed in modifying surfaces to create biocompatible coatings for nanoparticles or medical implants and is used in the synthesis of novel polymer compounds.[1][2]

Safety and Handling

Polyethylene glycols (PEGs) and their derivatives are generally considered to have low toxicity and are not readily absorbed through intact skin.[7] They typically exhibit little to no ocular or dermal irritation.[7] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. For moisture-sensitive applications, anhydrous solvents are recommended, and the compound should be handled under an inert atmosphere.[5] PEGs are known to be hygroscopic and can absorb moisture from the air quickly.[5]

References

Tr-PEG2-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile PEG Linker for PROTACs and ADCs

Introduction

In the rapidly evolving landscape of targeted therapeutics, the development of sophisticated molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has become paramount. Central to the efficacy of these modalities is the chemical linker that connects the targeting moiety to the therapeutic payload or E3 ligase ligand. Tr-PEG2-OH, a trityl-protected diethylene glycol linker, has emerged as a valuable building block in the synthesis of these complex molecules. Its defined length, hydrophilicity, and the presence of a selectively cleavable protecting group make it an attractive choice for researchers in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental considerations for its use in the synthesis of novel therapeutics.

Core Properties of this compound

This compound, chemically known as 2-(2-(Trityloxy)ethoxy)ethanol, is a bifunctional molecule featuring a hydroxyl group at one end and a trityl-protected hydroxyl group at the other. The polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility characteristics, which can be crucial for the overall properties of the final conjugate.

PropertyValueReference
CAS Number 105589-77-3[1][2][3]
Molecular Weight 348.43 g/mol [1][4]
Molecular Formula C23H24O3[1][2]
Appearance Solid[2]
Purity ≥95% - ≥98%[1][2]
Storage Conditions Store at -5°C to -20°C, keep in a dry and dark place.[1]

Applications in Drug Development

The primary application of this compound lies in its role as a linker in the construction of PROTACs and ADCs.[3][4] The defined two-unit PEG chain provides spatial separation between the two functional ends of the conjugate, which is often critical for optimal biological activity.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[1][3] The linker in a PROTAC plays a crucial role in dictating the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The length and composition of the linker, such as that provided by this compound, are key parameters to optimize for efficient protein degradation.[1]

Antibody-Drug Conjugate (ADC) Synthesis

In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a tumor-specific antigen. This approach allows for the selective delivery of the cytotoxin to cancer cells. This compound can be used as a non-cleavable linker in the synthesis of ADCs, connecting the antibody to the cytotoxic payload.[3][4] The hydrophilic nature of the PEG linker can help to improve the pharmacokinetic properties of the ADC.

Experimental Protocols

The following section outlines general experimental procedures for the utilization of this compound in the synthesis of a PROTAC. These protocols are intended as a guide and may require optimization based on the specific ligands being used.

Deprotection of the Trityl Group

The trityl group is an acid-labile protecting group. Its removal exposes a primary hydroxyl group that can be further functionalized.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM)

  • Dioxane (optional)

  • Ethanol (optional)

  • Diethyl ether (optional)

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Cool the solution in an ice bath.

  • Add cold formic acid (e.g., 97%) or a solution of TFA in DCM (e.g., 20-50%) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few minutes to a few hours.

  • Upon completion, remove the acid and solvent under reduced pressure. Co-evaporation with dioxane, ethanol, or diethyl ether may be necessary to completely remove residual acid.

  • The resulting deprotected diol can be purified by extraction or column chromatography if necessary.

General PROTAC Synthesis Workflow

This workflow outlines the sequential coupling of a protein of interest (POI) ligand and an E3 ligase ligand to a PEG linker derived from this compound.

Step 2a: Activation of the Hydroxyl Group and Coupling to the First Ligand

  • The free hydroxyl group of this compound (or the newly deprotected hydroxyl group) can be activated for coupling. A common method is tosylation.

  • Dissolve the PEG linker in anhydrous DCM and cool to 0°C.

  • Add triethylamine (B128534) (TEA) followed by a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture to obtain the tosylated intermediate.

  • Dissolve the crude tosylated intermediate and an amine-containing ligand (either for the POI or E3 ligase) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at an elevated temperature (e.g., 60°C) overnight, monitoring by LC-MS.

  • Purify the resulting ligand-linker conjugate by preparative HPLC.

Step 2b: Deprotection and Coupling to the Second Ligand

  • Deprotect the trityl group from the ligand-linker conjugate as described in Protocol 1.

  • Activate the newly exposed hydroxyl group (e.g., by tosylation as in Step 2a).

  • Couple the activated ligand-linker intermediate with the second amine-containing ligand using a similar procedure as in Step 2a.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC synthesis and action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow TrPEG2OH This compound ActivatedLinker Activated Linker (e.g., Tos-PEG2-OTr) TrPEG2OH->ActivatedLinker Activation (e.g., Tosylation) Ligand1Linker Ligand 1 - Linker (Ligand1-PEG2-OTr) ActivatedLinker->Ligand1Linker Couple Ligand 1 (e.g., Amine-containing) DeprotectedLigand1Linker Deprotected Ligand 1 - Linker (Ligand1-PEG2-OH) Ligand1Linker->DeprotectedLigand1Linker Trityl Deprotection (Acidic Conditions) ActivatedLigand1Linker Activated Ligand 1 - Linker (Ligand1-PEG2-OTs) DeprotectedLigand1Linker->ActivatedLigand1Linker Activation (e.g., Tosylation) FinalPROTAC Final PROTAC (Ligand 1 - Linker - Ligand 2) ActivatedLigand1Linker->FinalPROTAC Couple Ligand 2 (e.g., Amine-containing)

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (Target) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals working on the cutting edge of targeted therapies. Its well-defined structure, favorable physicochemical properties, and straightforward chemical handleability make it an excellent choice for the synthesis of PROTACs and ADCs. The strategic incorporation of this linker can significantly impact the efficacy and druggability of the final therapeutic agent. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the utility of precisely engineered linkers like this compound will undoubtedly grow in importance.

References

The Strategic Role of the Trityl Group in Tr-PEG2-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of the trityl group in the bifunctional linker, Tr-PEG2-OH (Triphenylmethyl-8-amino-3,6-dioxaoctan-1-ol). This molecule is a valuable tool in bioconjugation, medicinal chemistry, and materials science, primarily due to the unique properties of the trityl protecting group. This document will explore the chemical behavior, applications, and experimental considerations associated with this compound.

Core Function of the Trityl Group

The primary role of the trityl (Tr) group in this compound is to serve as a protecting group for the terminal primary alcohol (-OH). This is a critical function in multi-step chemical syntheses where the hydroxyl group's reactivity needs to be masked to prevent unwanted side reactions. The trityl group offers a key advantage: it is a bulky ether that is stable under a variety of conditions, including those that are basic, oxidative, or reductive, yet it can be selectively and cleanly removed under mild acidic conditions.

This acid-lability is the cornerstone of its utility. The cleavage mechanism involves the formation of a highly stable trityl cation (triphenylmethyl cation), whose stability is due to the extensive resonance delocalization across the three phenyl rings. This allows for deprotection without affecting other acid-sensitive functional groups that may be present in a complex molecule, such as tert-butyloxycarbonyl (Boc) protecting groups, which require stronger acidic conditions for removal.

Applications in Synthesis and Drug Development

The this compound linker is frequently employed in the synthesis of more complex molecules where regioselectivity is paramount. A common application is in the development of Proteolysis Targeting Chimeras (PROTACs). In PROTAC synthesis, this compound can be used as a building block to construct the linker connecting the E3 ligase-binding moiety and the target protein-binding ligand. The trityl group protects one end of the PEG linker while the other end is modified, and is then removed at a later stage to allow for conjugation to the second part of the chimera.

Another significant application is in solid-phase synthesis, particularly in oligonucleotide and peptide synthesis. The trityl group, often as a derivative like dimethoxytrityl (DMT), is attached to the 5'-hydroxyl group of a nucleoside which is anchored to a solid support. This protects the hydroxyl group during the coupling of subsequent bases. The mild acidity required for its removal does not cleave the growing oligonucleotide or peptide from the solid support, enabling sequential synthesis.

Quantitative Data and Reaction Conditions

The efficiency of the trityl group's removal is highly dependent on the specific acidic conditions employed. The choice of acid and solvent system allows for fine-tuning of the deprotection reaction.

Parameter Condition Typical Yield Notes Reference
Deprotection Reagent 2% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)>95%A very common and efficient method for routine deprotection. Reaction is often complete within 30 minutes at room temperature.
Deprotection Reagent 80% Acetic Acid in WaterVariableSlower reaction kinetics compared to TFA. May require heating. Useful when other groups are highly acid-sensitive.
Deprotection Reagent Formic AcidHighCan be used as an alternative to TFA, often providing clean and rapid deprotection.
Stability Basic Conditions (e.g., Piperidine, NaOH)StableThe trityl ether is stable to bases, allowing for the removal of base-labile protecting groups like Fmoc without affecting the trityl group.
Stability Reductive/Oxidative ConditionsStableGenerally stable to common reducing agents (e.g., H2/Pd) and oxidizing agents used in organic synthesis.

Experimental Protocols

General Protocol for Trityl Group Deprotection

This protocol describes a standard method for the removal of the trityl protecting group from a substrate like this compound or a derivative thereof.

Materials:

  • Trityl-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (optional, for sensitive substrates)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the trityl-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.

  • Acid Addition: To the stirring solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 1-2% (v/v).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes. The appearance of a new, more polar spot (the deprotected alcohol) and the disappearance of the starting material indicates completion.

  • Quenching: Once the reaction is complete, carefully quench the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (the deprotected alcohol) can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Visualized Workflows and Relationships

The following diagrams illustrate the key concepts associated with the use of the trityl group.

Deprotection_Reaction Start This compound Reagent + Mild Acid (e.g., 2% TFA in DCM) Start->Reagent Products HO-PEG2-OH + Trityl Cation Reagent->Products Deprotection Workup Aqueous Workup (Quench, Extract, Dry) Products->Workup Final Purified HO-PEG2-OH Workup->Final

Caption: Acid-catalyzed deprotection workflow for this compound.

Orthogonal_Deprotection Molecule Tr-O-R-NH-Boc Product_Acid HO-R-NH-Boc Molecule->Product_Acid Product_Base Tr-O-R-NH2 Molecule->Product_Base Acid Mild Acid (TFA) Acid->Molecule Selectively Cleaves Trityl Group Base Base (Piperidine) Base->Molecule Selectively Cleaves Boc Group (Trityl is Stable) Logical_Relationship trityl Trityl Group steric_bulk High Steric Bulk trityl->steric_bulk acid_lability Acid Lability trityl->acid_lability base_stability Base/Redox Stability trityl->base_stability function Function: Protecting Group steric_bulk->function acid_lability->function mechanism Mechanism: Stable Trityl Cation acid_lability->mechanism base_stability->function application Application: Orthogonal Synthesis function->application

Tr-PEG2-OH safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Tr-PEG2-OH for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive safety information and handling precautions for this compound (Trityl-PEG2-OH). The content is intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in tables, and detailed experimental protocols are provided. A logical workflow for safe handling is presented in a Graphviz diagram.

Compound Identification and Properties

This compound, with the CAS number 105589-77-3, is a trityl ether-protected polyethylene (B3416737) glycol (PEG) derivative. The trityl group serves as a protective moiety for the hydroxyl group, which can be removed under mildly acidic conditions or through hydrogenolysis to allow for further conjugation reactions.[1] Its hydrophilic PEG linker enhances water solubility, making it suitable for various applications in biomedical and biological research.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 105589-77-3[1]
Synonyms 2-(2-(Trityloxy)ethoxy)ethanol[1]
Molecular Formula C23H24O3[1]
Molecular Weight 348.43 g/mol [1]
Purity ≥98%[1]
Appearance Not specified, typically a solid or oil
Solubility Soluble in aqueous media[1]

Hazard Identification and Safety Considerations

PEGs are generally considered to be of low toxicity and are used in a wide array of consumer and pharmaceutical products.[2][3] However, it is important to note the following:

  • Immunogenicity : There are growing concerns about the potential for anti-PEG antibodies to develop in patients, which can lead to accelerated blood clearance of PEGylated drugs and, in some cases, hypersensitivity reactions.[4][5]

  • Cellular Vacuolation : Some studies on PEGylated biopharmaceuticals have shown cellular vacuolation, particularly in phagocytic cells.[2]

Given the lack of specific toxicity data for this compound, it should be handled with the care required for all research chemicals. Direct contact, inhalation, and ingestion should be avoided.[6]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling

All work with this compound should be conducted in a well-ventilated laboratory environment, preferably within a chemical fume hood.[6][7] Researchers should adhere to good laboratory practices, including washing hands thoroughly after handling.[8][9]

Storage

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendation
Temperature Store at -5°C[1]
Atmosphere Keep in a dry environment[1]
Light Avoid sunlight[1]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

TypeSpecification
Eye Protection Safety glasses with side shields or goggles[8]
Hand Protection Chemical-resistant gloves (e.g., neoprene)[8]
Body Protection Laboratory coat[6]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.[8]

Experimental Protocol: Safe Handling Workflow

This protocol outlines the key steps for safely handling this compound in a research laboratory, from receipt to disposal.

  • Receiving and Inspection :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the product name and CAS number on the label match the order.

    • Log the compound into the laboratory's chemical inventory system.

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

    • Don appropriate PPE as specified in Table 3.

    • Conduct all weighing and solution preparation inside a chemical fume hood.[7]

  • Weighing and Dissolving :

    • Use a clean, dedicated spatula for transferring the solid compound.

    • Weigh the desired amount of this compound into a suitable container.

    • Add the appropriate solvent to dissolve the compound. The hydrophilic nature of the PEG linker enhances its water solubility.[1]

  • Reaction Setup and Execution :

    • If using this compound in a chemical reaction, ensure the reaction vessel is properly secured.

    • Perform the reaction in a well-ventilated fume hood.

  • Post-Experiment Cleanup :

    • Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.

    • Clean the work area thoroughly.

  • Waste Disposal :

    • Dispose of all waste materials, including empty containers, unused compound, and contaminated PPE, in accordance with institutional and local regulations for chemical waste.[6] Do not pour chemical waste down the drain.[6]

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7][9]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receive Receive and Inspect Store Store at -5°C, Dry, Dark Receive->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh in Fume Hood PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Cleanup Decontaminate Workspace and Equipment React->Cleanup Waste Dispose of Chemical Waste Cleanup->Waste

Caption: Logical workflow for the safe handling of this compound.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] While the ligands determine the "what" and "who" of the degradation process, the linker is the critical orchestrator, profoundly influencing the efficacy, selectivity, and drug-like properties of the entire molecule.[3][4] This technical guide provides a comprehensive overview of PROTAC linkers, their components, design principles, and the experimental methodologies used to evaluate their impact.

The Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][5] A PROTAC simultaneously binds to a POI and an E3 ligase, forming a ternary complex.[3] This proximity, dictated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle of degradation.[1]

The linker's role extends far beyond being a simple tether. Its length, composition, rigidity, and attachment points are critical parameters that influence:

  • Ternary Complex Formation and Stability: The linker's geometry dictates the relative orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1][6]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability.[3][7]

  • Selectivity: Subtle changes in the linker can influence the preferential degradation of one protein over another, even among closely related proteins.[8]

Components and Classification of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition.

Flexible Linkers

These are the most commonly used linkers, particularly in the early stages of PROTAC development, due to their synthetic accessibility.[1]

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths provide a high degree of conformational flexibility.[1][7]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[1][9] The repeating ethylene (B1197577) glycol units impart hydrophilicity.[7][9]

Rigid Linkers

Rigid linkers are employed to constrain the conformational freedom of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation and improve selectivity.[1]

  • Cyclic Structures: Incorporating rings like piperazine (B1678402) and piperidine (B6355638) can introduce conformational constraints.[1][7]

  • Aromatic Systems: Phenyl rings and other aromatic moieties add planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction.[1][5]

"Smart" or Functional Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli.

  • Photoswitchable Linkers: These linkers, often containing azobenzene (B91143) units, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[7]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The rational design of PROTACs relies on understanding the quantitative relationship between linker properties and degradation efficiency. The following tables summarize key findings from published studies.

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαPEG12~5000~75[10]
ERαPEG16~1000~95[10]
ERαPEG19~5000~70[10]
TBK1PEG< 12No Degradation-[10]
TBK1PEG21396[10]
TBK1PEG2929276[10]
SOS1Methylene3>1000-[4]
SOS1Methylene5<10>90[4]
SOS1Methylene9>1000-[4]

Table 1: Influence of Linker Length on PROTAC Degradation Potency (DC50) and Efficacy (Dmax). This table illustrates the "hook effect," where an optimal linker length leads to maximal degradation, while linkers that are too short or too long are less effective.[11]

PROTACLinker CompositioncLogPTPSA (Ų)Permeability (in cellulo/in vitro ratio)Permeability ClassificationReference
1Alkyl7.6179>200Low[2][5]
2PEG6.5188<40High[2][5]
3Alkyl-Amide5.920741-100Medium-High[2][5]
4Alkyl-Ether6.8188101-200Medium-Low[2][5]
7Alkyl-Amine5.118241-100Medium-High[2][5]
8Piperidine4.818241-100Medium-High[2][5]

Table 2: Impact of Linker Composition on VHL PROTAC Physicochemical Properties and Cell Permeability. This table demonstrates how modifications in the linker structure can significantly alter key drug-like properties, influencing cell permeability.

Experimental Protocols for PROTAC Evaluation

The development of effective PROTACs requires a suite of robust experimental assays to characterize their synthesis, binding, and degradation activity.

PROTAC Synthesis and Purification

The synthesis of a PROTAC typically involves a convergent approach where the POI ligand and the E3 ligase ligand are coupled to a bifunctional linker.[3]

Example Protocol: Synthesis of a BRD4-Targeting PROTAC [3]

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) and a bifunctional PEG linker with a terminal protecting group in a suitable solvent such as DMF.

    • Add coupling reagents (e.g., HATU, DIPEA) and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the E3 ligase-linker intermediate using preparative HPLC.

  • Deprotection Step:

    • Remove the terminal protecting group from the linker on the purified intermediate.

  • Second Coupling Reaction:

    • Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand (e.g., JQ1 derivative) in a suitable solvent.

    • Add coupling reagents and stir at room temperature.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

E3 Ligase Binding and Ternary Complex Formation Assays

Several biophysical techniques can be employed to quantify the binding of the PROTAC to the E3 ligase and the POI, and to characterize the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (association and dissociation rates) of binary and ternary complex formation.[1][]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI measures binding kinetics and affinities.[1]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[1][]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that can be used to detect and quantify ternary complex formation in a high-throughput format.[8]

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay that can monitor ternary complex formation in a physiological context.[][13]

Target Protein Degradation and Ubiquitination Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

Protocol: Western Blot for PROTAC-Induced Protein Degradation [2][5][9]

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol: In-Cell Target Ubiquitination Assay [14]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.

    • Lyse the cells as described for the Western blot protocol.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the POI to immunoprecipitate the target protein and its binding partners.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated POI.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assays Binding Assays (SPR, ITC, BLI) Characterization->Binding_Assays Ternary_Complex_Assays Ternary Complex Formation (AlphaLISA, NanoBRET) Binding_Assays->Ternary_Complex_Assays Degradation_Assay Degradation Assay (Western Blot) Ternary_Complex_Assays->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ubiquitination_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its overall efficacy. A deep understanding of linker chemistry, design principles, and the experimental methods used for evaluation is essential for the successful development of novel protein degraders. The "trial and error" approach to linker design is gradually being replaced by more rational, data-driven strategies. As our understanding of the structural and dynamic nature of ternary complexes improves, so too will our ability to design linkers that precisely orchestrate the desired biological outcome, unlocking the full therapeutic potential of targeted protein degradation.

References

The Strategic Application of Tr-PEG2-OH in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action and practical application of Tr-PEG2-OH, a heterobifunctional linker pivotal in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). By elucidating the core principles of its constituent parts—the trityl protecting group and the polyethylene (B3416737) glycol (PEG) spacer—this guide provides a foundational understanding for its strategic implementation in the synthesis of complex biomolecules.

Core Concepts: The Anatomy of a Versatile Linker

This compound is a molecule designed for the precise and sequential linkage of two different molecular entities. Its structure comprises a 2-unit polyethylene glycol (PEG2) chain, with a hydroxyl (-OH) group at one terminus and a trityl (Tr) protected hydroxyl group at the other. This configuration allows for a controlled, stepwise conjugation strategy, which is essential in the construction of sophisticated bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and ADCs.[1][2]

The Role of the Polyethylene Glycol (PEG) Linker

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation for several key reasons:

  • Enhanced Solubility and Biocompatibility: The hydrophilic nature of the PEG chain improves the solubility of often hydrophobic bioactive molecules, facilitating their handling in aqueous buffers and improving their pharmacokinetic profiles in vivo.[3]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, potentially reducing immune responses.[3]

  • Optimized Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulation half-life.[3]

  • Flexible Spacer: The PEG chain acts as a flexible spacer, providing optimal spatial orientation between the two conjugated molecules, which is often critical for their biological function, particularly in the formation of the ternary complex in PROTACs.[4]

The Trityl (Tr) Protecting Group: A Key for Sequential Conjugation

The trityl (triphenylmethyl) group is a bulky protecting group for primary alcohols. Its key feature is its lability under acidic conditions, allowing for its removal without affecting other, more robust protecting groups.[5] This property is the cornerstone of the this compound linker's utility, as it enables a directional and controlled synthetic strategy. The hydroxyl group remains masked until its deliberate exposure is required for the second conjugation step.

Mechanism of Action in a Bioconjugation Workflow

The use of this compound in bioconjugation follows a logical and sequential workflow, which can be broken down into three main phases: activation of the terminal hydroxyl group, the first conjugation, and the deprotection and second conjugation.

Phase 1: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of the PEG2 chain is not inherently reactive towards amines or other common functional groups on biomolecules. Therefore, it must first be "activated" to facilitate the initial conjugation. A common strategy is to convert the hydroxyl group into a more reactive species. For instance, it can be reacted with a molecule containing a carboxylic acid to form an ester, and this new terminal end can then be activated.

G This compound This compound Activated Linker Activated Linker This compound->Activated Linker Activation Activation Reagent (e.g., Carboxylic Acid) Activation Reagent (e.g., Carboxylic Acid) Activation Reagent (e.g., Carboxylic Acid)->Activated Linker Conjugate 1 Conjugate 1 Activated Linker->Conjugate 1 First Conjugation First Molecule (e.g., PROTAC Warhead) First Molecule (e.g., PROTAC Warhead) First Molecule (e.g., PROTAC Warhead)->Conjugate 1

Phase 2: Deprotection of the Trityl Group

Once the first molecule is securely conjugated to the activated PEG linker, the trityl group is removed to expose the second hydroxyl group. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The bulky trityl cation that is formed is a stable leaving group.

G Conjugate 1 (Trityl-protected) Conjugate 1 (Trityl-protected) Deprotected Conjugate Deprotected Conjugate Conjugate 1 (Trityl-protected)->Deprotected Conjugate Deprotection Acid (e.g., TFA) Acid (e.g., TFA) Acid (e.g., TFA)->Deprotected Conjugate Trityl Cation Trityl Cation Deprotected Conjugate->Trityl Cation Byproduct

Phase 3: Second Conjugation

The newly revealed hydroxyl group on the deprotected conjugate is now available for the second conjugation reaction. Similar to the first hydroxyl group, it will likely require activation before reacting with the second molecule (e.g., an E3 ligase ligand in a PROTAC). This two-step process ensures a controlled and directional synthesis of the final bioconjugate.

G Deprotected Conjugate Deprotected Conjugate Activated Conjugate Activated Conjugate Deprotected Conjugate->Activated Conjugate Activation Activation Reagent Activation Reagent Activation Reagent->Activated Conjugate Final Bioconjugate Final Bioconjugate Activated Conjugate->Final Bioconjugate Second Conjugation Second Molecule (e.g., E3 Ligase Ligand) Second Molecule (e.g., E3 Ligase Ligand) Second Molecule (e.g., E3 Ligase Ligand)->Final Bioconjugate

Quantitative Data Summary

A comprehensive review of publicly available literature did not yield specific quantitative data (e.g., reaction yields, purity) for bioconjugation reactions utilizing this compound. The following tables are structured to present such data; however, in the absence of specific values, they provide typical ranges and considerations based on similar bioconjugation reactions.

Table 1: Deprotection of Trityl Group

ParameterValue/RangeNotes
Reagent Trifluoroacetic acid (TFA)Typically used in a 1-5% solution in DCM.
Reaction Time 5 - 60 minutesHighly dependent on the substrate and TFA concentration.
Temperature 0°C to Room TemperatureOften performed at room temperature.
Yield >95% (Typical)Trityl deprotection is generally a high-yielding reaction.
Purity HighByproducts are typically volatile or easily separated.

Table 2: Activation of Hydroxyl Group and Amide Bond Formation

ParameterValue/RangeNotes
Activation Reagents HATU/DIPEA or EDC/NHSCommon coupling agents for amide bond formation.
Reaction Time 1 - 24 hoursVaries significantly with substrates and reagents.
Temperature Room TemperatureMost common condition for these reactions.
Yield 40-80% (Typical)Highly variable depending on the complexity of the molecules.
Purity VariableRequires purification, often by chromatography.

Experimental Protocols

The following protocols are representative methodologies for the use of a Tr-PEG-OH type linker in a bioconjugation workflow. These should be considered as starting points and may require optimization for specific applications.

Protocol for Trityl Group Deprotection

Objective: To remove the trityl protecting group to expose a primary hydroxyl group.

Materials:

  • Trityl-protected compound (e.g., Tr-PEG2-MoleculeA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the trityl-protected compound in anhydrous DCM (e.g., 10 mL per 100 mg of compound).

  • To the stirred solution, add TFA dropwise to a final concentration of 2% (v/v).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography if necessary.

Protocol for Activation of a Terminal Hydroxyl Group and Conjugation to an Amine

Objective: To conjugate a molecule with a terminal hydroxyl group to an amine-containing molecule via an amide bond. This protocol assumes the hydroxyl-containing molecule is first reacted with a carboxyl-containing linker.

Materials:

  • HO-PEG2-MoleculeA

  • Carboxylic acid-containing molecule (Molecule B-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing molecule (Molecule C-NH2)

  • Preparative HPLC system

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve Molecule B-COOH (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • First Conjugation: Add HO-PEG2-MoleculeA (1.0 equivalent) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is then dried and concentrated.

  • The crude intermediate (MoleculeA-PEG2-B) is purified by flash column chromatography.

  • Second Conjugation: The purified intermediate is then subjected to a similar activation and conjugation procedure with the amine-containing molecule (Molecule C-NH2).

  • The final product is purified by preparative HPLC to achieve high purity.

Conclusion

This compound is a valuable tool in the synthesis of complex bioconjugates, offering a strategic approach to the sequential linkage of different molecular entities. Its utility is derived from the combination of a stable, yet acid-labile, trityl protecting group and the beneficial properties of a short PEG linker. While specific quantitative data for its application is not widely published, the well-established chemistry of its components allows for the adaptation of existing protocols to achieve successful bioconjugation. The methodologies and conceptual frameworks provided in this guide are intended to empower researchers in the rational design and execution of their bioconjugation strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing a Tr-PEG2-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of PROTACs using the Tr-PEG2-OH linker, a bifunctional polyethylene (B3416737) glycol (PEG) linker. The incorporation of a short PEG chain can enhance aqueous solubility and cell permeability. The trityl (Tr) protecting group on one end allows for a modular and controlled synthetic strategy. We will use the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC as a representative example. BRD4 is a key epigenetic reader protein implicated in the regulation of oncogenes, making it an attractive target for cancer therapy.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (JQ1-PEG2-VHL) PROTAC->Ternary E3 E3 Ligase (VHL) E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of a BRD4-Targeting PROTAC using this compound Linker

The synthesis of a BRD4-targeting PROTAC using the this compound linker is a multi-step process that involves the synthesis of the target protein ligand and the E3 ligase ligand, followed by their sequential coupling to the linker. Here, we outline a representative synthesis of a PROTAC composed of the BRD4 ligand JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Modular Synthesis cluster_coupling PROTAC Assembly JQ1 JQ1-COOH Synthesis Step1 Step 1: Couple JQ1-COOH to this compound JQ1->Step1 VHL VHL-NH2 Synthesis Step4 Step 4: Couple to VHL-NH2 VHL->Step4 Linker_Prep This compound Preparation Linker_Prep->Step1 Step2 Step 2: Deprotect Trityl Group Step1->Step2 Step3 Step 3: Activate Hydroxyl Group Step2->Step3 Step3->Step4 Final_PROTAC Final PROTAC (JQ1-PEG2-VHL) Step4->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: Modular synthesis workflow for a BRD4-targeting PROTAC.

Experimental Protocols

Materials and Reagents:

  • This compound

  • (+)-JQ1-carboxylic acid (synthesized as per known literature methods)

  • VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, synthesized as per known literature methods)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system

Protocol 1: Coupling of JQ1-carboxylic acid to this compound

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Add DCC (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the JQ1-PEG2-OTr intermediate.

Protocol 2: Deprotection of the Trityl Group

  • Dissolve the JQ1-PEG2-OTr intermediate (1.0 eq) in DCM.

  • Add TIPS (5.0 eq) as a scavenger.

  • Add a solution of 20% TFA in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual TFA.

  • Purify the crude product by silica gel column chromatography to afford JQ1-PEG2-OH.

Protocol 3: Activation of the Hydroxyl Group and Coupling to VHL Ligand

  • Dissolve JQ1-PEG2-OH (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add TEA (3.0 eq).

  • Add TsCl (1.5 eq) and stir at room temperature for 4-6 hours.

  • Monitor the formation of the tosylated intermediate (JQ1-PEG2-OTs) by LC-MS.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude tosylate and the VHL ligand (1.1 eq) in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) and stir the reaction at 60 °C overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for a BRD4-targeting PROTAC with a PEG linker, exemplified by the well-characterized PROTAC MZ1, which utilizes a PEG3 linker.[1] Similar values can be expected for a PROTAC synthesized with a PEG2 linker, although optimal activity is linker-length dependent.

Table 1: In Vitro Degradation of BRD4 by a Representative PROTAC (MZ1)

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)
HeLa~25>9024
22Rv1~1>9518
H6618>9524
H83823>9524

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Binding Affinities of a Representative PROTAC (MZ1) to BRD Proteins

ProteinBinding Affinity (Kd, nM)
BRD2307 (BD1), 228 (BD2)
BRD3119 (BD1), 115 (BD2)
BRD4382 (BD1), 120 (BD2)

Kd: Dissociation constant.

Biological Evaluation of PROTACs

BRD4 Signaling Pathway

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader. It binds to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting the transcriptional machinery to drive the expression of target genes. Many of these target genes are key oncogenes, such as c-MYC.[2][3] Degradation of BRD4 by a PROTAC leads to the downregulation of these oncogenes, resulting in anti-proliferative effects in cancer cells.

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 TF_Complex Transcription Factor Complex (e.g., P-TEFb) BRD4->TF_Complex Recruits Degradation BRD4 Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II Activates Gene_Expression Target Gene Expression (e.g., c-MYC) RNA_Pol_II->Gene_Expression Initiates Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Gene_Expression->Cell_Proliferation Suppressed PROTAC_Action BRD4 PROTAC (JQ1-PEG2-VHL) PROTAC_Action->BRD4 Induces

References

Application Note: High-Efficiency Deprotection of Trityl-Protected PEG Linkers for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for primary alcohols in organic synthesis due to its steric bulk and, most notably, its lability under acidic conditions. In the synthesis of complex molecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to modulate the physicochemical properties of the final conjugate. The efficient and clean removal of the trityl protecting group from PEG intermediates, such as Tr-PEG2-OH, is a critical step in these multi-step synthetic pathways.

This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound to yield the free di(ethylene glycol) (PEG2-OH). We present a comparative analysis of common acidic deprotection reagents and reaction conditions, offering researchers a guide to selecting the optimal method for their specific needs. The protocols outlined herein are designed to be robust and reproducible, ensuring high yields and purity of the desired PEG linker.

Chemical Reaction

The deprotection of this compound proceeds via an acid-catalyzed cleavage of the trityl ether bond, generating the desired diol and the triphenylmethyl (trityl) cation. The trityl cation is subsequently quenched or removed during the work-up procedure.

cluster_reactants Reactants cluster_products Products Tr_PEG2_OH This compound PEG2_OH HO-PEG2-OH Tr_PEG2_OH->PEG2_OH  Acidic Conditions Tr_cation Trityl Cation H_plus H+

Caption: Acid-catalyzed deprotection of this compound.

Materials and Methods

Materials
  • This compound (sufficient quantity for reactions)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetic acid (AcOH), glacial

  • Formic acid (HCOOH), 98%

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc) for chromatography

  • Hexanes for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (B83412) stain

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • HPLC system with a UV detector

  • NMR spectrometer

Experimental Protocols

The following protocols describe the deprotection of this compound using three different acidic reagents. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate and scale.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a rapid and highly effective method for trityl group removal.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 1% TFA in DCM (v/v) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material (this compound) will have a higher Rf value than the product (PEG2-OH). The reaction is typically complete within 30-60 minutes.

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 20-50% EtOAc in hexanes) to afford pure PEG2-OH.

Protocol 2: Deprotection using Acetic Acid

This method is milder than TFA and can be useful when acid-sensitive functional groups are present.

  • Reaction Setup: Dissolve this compound (1.0 eq) in 80% aqueous acetic acid (0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. This reaction is significantly slower than with TFA and may take 4-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the acetic acid by adding saturated NaHCO₃ solution.

    • Extract the product with EtOAc (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 4.1.

Protocol 3: Deprotection using Formic Acid

Formic acid offers an alternative to TFA and can be particularly effective.

  • Reaction Setup: Dissolve this compound (1.0 eq) in 98% formic acid (0.1 M concentration) at 0 °C.

  • Reaction: Stir the reaction at room temperature for a short duration.

  • Reaction Monitoring: This reaction is very rapid, often complete within 5-15 minutes. Monitor closely by TLC.

  • Work-up:

    • Evaporate the formic acid under reduced pressure.

    • Co-evaporate with toluene (B28343) (2 x 20 mL) to remove residual formic acid.

    • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 4.1.

start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Reagent (e.g., TFA, AcOH) dissolve->add_acid monitor Monitor Reaction by TLC add_acid->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Pure PEG2-OH purify->end

Caption: Experimental workflow for trityl deprotection.

Results and Data Presentation

The efficiency of the trityl deprotection from this compound was evaluated under the three different acidic conditions described above. The reactions were monitored by TLC and the isolated yields of the purified PEG2-OH were determined. The results are summarized in the table below.

Deprotection ReagentSolventTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)
1% TFADichloromethane0 to RT0.5 - 192 - 98>99%
80% Acetic AcidWaterRoom Temperature4 - 1680 - 90>98%
98% Formic AcidNeat0 to RT0.1 - 0.2590 - 95>99%

Table 1: Comparison of Different Acidic Conditions for the Deprotection of this compound.

Discussion

The deprotection of the trityl group from this compound was successfully achieved using all three acidic conditions. The choice of reagent significantly impacts the reaction time and, to a lesser extent, the isolated yield.

  • Trifluoroacetic acid (TFA) in DCM proved to be the most efficient method, providing near-quantitative yields in a very short reaction time.[1][2] This method is ideal for routine deprotections where the substrate is not sensitive to strong acids.

  • Acetic acid offers a much milder alternative, which can be advantageous for substrates containing other acid-labile protecting groups.[2] However, the significantly longer reaction times may be a drawback in some synthetic campaigns.

  • Formic acid provides a rapid and high-yielding deprotection, similar to TFA.[2] Its volatility allows for easy removal during work-up, which can simplify the purification process.

In all cases, careful monitoring of the reaction by TLC is crucial to prevent the formation of byproducts due to prolonged exposure to acidic conditions. The purification by silica gel chromatography effectively removes the triphenylmethanol (B194598) byproduct and any unreacted starting material.

Conclusion

This application note provides a comprehensive guide for the deprotection of this compound. The presented protocols, using TFA, acetic acid, or formic acid, offer researchers and drug development professionals a range of options to suit their specific synthetic needs. The high yields and purities achievable with these methods make them valuable tools in the synthesis of PEGylated molecules for pharmaceutical applications.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient acid or reaction time.Add more acid or increase the reaction time. For acetic acid, gentle heating may be considered.
Low YieldProduct loss during work-up.Ensure complete extraction from the aqueous phase. Minimize the number of transfer steps.
Byproduct FormationProlonged exposure to strong acid.Monitor the reaction closely and quench immediately upon completion. Consider a milder deprotection agent.

Table 2: Troubleshooting Guide for Trityl Deprotection.

References

Tr-PEG2-OH conjugation to primary amines or other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tr-PEG2-OH is a bifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The triphenylmethyl (trityl) group provides a bulky, lipophilic handle that can also serve as a protecting group, while the diethylene glycol (PEG2) spacer enhances solubility and provides optimal spatial orientation between conjugated molecules. The terminal hydroxyl (-OH) group, however, is relatively unreactive towards common functional groups like primary amines under physiological conditions. Therefore, activation of this hydroxyl group is a critical prerequisite for efficient conjugation.

This document provides detailed protocols for the activation of the hydroxyl group of this compound and its subsequent conjugation to primary amines, a common functional group present in biomolecules such as proteins, peptides, and small molecule drugs. Alternative conjugation strategies for other functional groups are also discussed.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₂₃H₂₄O₃
Molecular Weight 348.43 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage Store at -20°C, desiccated

Core Principle: Activation of the Terminal Hydroxyl Group

Direct conjugation of the hydroxyl group of this compound to primary amines is inefficient. To achieve a stable covalent bond, the hydroxyl group must first be converted into a more reactive species. This process, known as activation, transforms the -OH into a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by a primary amine. Several common activation strategies are detailed below.

Experimental Protocols

Protocol 1: Two-Step Conjugation to Primary Amines via Tosylation

This protocol involves the activation of the hydroxyl group of this compound by converting it into a tosylate, an excellent leaving group. The resulting Tr-PEG2-OTs can then readily react with a primary amine.

Step 1: Activation of this compound via Tosylation

Tosylation_Reaction

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 12-16 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 5% NaHCO₃ solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Tr-PEG2-OTs.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Step 2: Conjugation of Tr-PEG2-OTs to a Primary Amine

Amine_Conjugation

Materials:

  • Tr-PEG2-OTs (from Step 1)

  • Amine-containing molecule (R-NH₂)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DMSO.

  • Add TEA or DIPEA (2-3 equivalents) to the solution.

  • Add a solution of Tr-PEG2-OTs (1 equivalent) in a minimal amount of anhydrous DMF or DMSO to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The optimal reaction time may vary depending on the reactivity of the amine.

  • Monitor the reaction progress by LC-MS or TLC.[2]

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques to remove excess reagents and byproducts.[2]

ParameterRecommended Conditions
Solvent Anhydrous DCM for tosylation; Anhydrous DMF or DMSO for conjugation
Temperature 0°C to room temperature for tosylation; Room temperature for conjugation
Reaction Time 12-16 hours for tosylation; 12-24 hours for conjugation
Base Pyridine for tosylation; TEA or DIPEA for conjugation
Protocol 2: Two-Step Conjugation via Conversion to Carboxylic Acid and EDC/NHS Coupling

This method involves oxidizing the terminal hydroxyl group of this compound to a carboxylic acid (Tr-PEG2-COOH), which is then activated with EDC and NHS to react with a primary amine, forming a stable amide bond.

Step 1: Oxidation of this compound to Tr-PEG2-COOH

This step requires standard organic synthesis procedures for alcohol oxidation, such as Jones oxidation or Swern oxidation. These protocols are widely available in organic chemistry literature and should be performed by personnel experienced in synthetic chemistry.

Step 2: EDC/NHS-Mediated Conjugation of Tr-PEG2-COOH to a Primary Amine

EDC_NHS_Coupling

Materials:

  • Tr-PEG2-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (R-NH₂)

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

Procedure for Small Molecule Conjugation in Organic Solvent:

  • Dissolve Tr-PEG2-COOH (1 equivalent) in anhydrous DMF or DCM.[3]

  • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • In a separate flask, dissolve the amine-containing small molecule (1.2 equivalents) in anhydrous DMF or DCM.

  • Add the solution of the amine-containing molecule to the activated Tr-PEG2-NHS ester.

  • Add DIPEA (1.5-2.0 equivalents) as a base to the reaction mixture.[3]

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS or TLC.[3]

  • Purify the final conjugate using flash chromatography or preparative HPLC.[2]

Procedure for Bioconjugation in Aqueous Buffer:

  • Dissolve Tr-PEG2-COOH in an appropriate buffer such as MES buffer (pH 4.5-6.0).

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[3][4]

  • Prepare the amine-containing biomolecule (e.g., protein) in a suitable amine-free buffer at a pH of 7.2-8.0 (e.g., PBS).[3]

  • Add the activated Tr-PEG2-NHS ester solution to the protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted reagents.[]

ParameterOrganic SolventAqueous Buffer
Activation pH N/A4.5 - 6.0
Conjugation pH N/A7.2 - 8.0
Reaction Time 2-4 hours2 hours - overnight
Molar Ratio (Tr-PEG2-COOH:EDC:NHS) 1 : 1.5 : 1.21 : 1.2 : 1.2

Conjugation to Other Functional Groups

While primary amines are a common target, the activated this compound intermediates can also react with other nucleophilic functional groups.

  • Thiols (-SH): Activated intermediates like Tr-PEG2-OTs can react with thiols to form thioether linkages. This reaction is typically performed under slightly basic conditions.

  • Hydroxyls (-OH): The reaction with other hydroxyl groups to form an ether linkage is less common and generally requires stronger activation methods and harsher conditions, which may not be suitable for sensitive biomolecules.

Purification and Characterization

Purification:

The choice of purification method depends on the nature of the conjugate.

  • Flash Column Chromatography: Suitable for small molecule conjugates.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for both small molecules and bioconjugates.[]

  • Size Exclusion Chromatography (SEC): Ideal for separating PEGylated proteins from unreacted PEG and other small molecules.[]

  • Dialysis: Useful for removing small molecule impurities from bioconjugates.[]

Characterization:

A combination of analytical techniques should be employed to confirm successful conjugation and assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the site of conjugation.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount of unreacted starting materials.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Incomplete activation of this compoundEnsure anhydrous conditions for activation reactions. Increase the molar excess of activating reagents.
Low reactivity of the primary amineIncrease the reaction time or temperature. Adjust the pH for optimal amine reactivity (pH 7.2-8.0 for NHS esters).
Hydrolysis of activated intermediateUse freshly prepared activated this compound derivatives. Perform reactions in anhydrous solvents where applicable.
Side Product Formation Reaction of EDC with the amineIn EDC/NHS chemistry, ensure the NHS is added to form the more stable NHS-ester before adding the amine.
Multiple conjugations on a biomoleculeOptimize the molar ratio of the activated PEG linker to the biomolecule.

Conclusion

The successful conjugation of this compound to primary amines and other functional groups hinges on the effective activation of its terminal hydroxyl group. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can reliably synthesize well-defined conjugates for a wide range of applications in drug discovery and development. Careful purification and thorough characterization are essential to ensure the quality and performance of the final product.

References

Applications of Tr-PEG2-OH in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tr-PEG2-OH, a bifunctional linker, in the development of targeted drug delivery systems. This compound, featuring a trityl-protected hydroxyl group and a two-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound serves as a hydrophilic, non-cleavable linker that enhances the solubility and pharmacokinetic properties of bioconjugates.[1][2] The trityl (Tr) protecting group provides a stable handle for selective deprotection and subsequent conjugation, while the short PEG chain offers a balance between increased hydrophilicity and minimal steric hindrance, which can be crucial for efficient target binding and cellular uptake.[2][3] Its applications are primarily in the fields of oncology and targeted protein degradation, where precise delivery of potent molecules is paramount.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to attach highly potent cytotoxic drugs to monoclonal antibodies (mAbs). The resulting ADC is designed to selectively bind to antigens overexpressed on cancer cells, leading to internalization and targeted cell death. The PEG component of the linker can improve the ADC's solubility, stability, and pharmacokinetic profile.[4][5]

  • Proteolysis Targeting Chimeras (PROTACs): In PROTAC technology, this compound connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length and composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the degradation efficiency.[7][8]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C23H24O3[9]
Molecular Weight 348.43 g/mol [9]
Appearance Solid[9]
Purity ≥95%[9]
Storage -20°C, desiccated[9]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a this compound-based Linker-Payload

This protocol describes a general workflow for the synthesis of an ADC using a pre-formed drug-linker conjugate derived from this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Modification & Conjugation cluster_2 Step 3: Purification & Characterization A This compound C Deprotect this compound (mild acid) A->C B Activate Drug (e.g., with NHS, DCC) D Couple Drug and Linker B->D C->D E Drug-PEG2-OH D->E I Activate Drug-PEG2-OH (e.g., with Maleimide) E->I F Antibody G Reduce Antibody (e.g., TCEP) F->G H Activated Antibody (Thiol groups) G->H K Conjugation H->K J Drug-PEG2-Maleimide I->J J->K L Purification (e.g., SEC, HIC) K->L M Characterization (UV-Vis, MS, HPLC) L->M N Final ADC M->N

Caption: Mechanism of PROTAC-mediated protein degradation.

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. T[6][10]his proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the destruction of the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

This compound is a versatile and valuable linker for the development of targeted therapies such as ADCs and PROTACs. Its straightforward chemistry, combined with the beneficial properties of the short PEG spacer, allows for the synthesis of complex bioconjugates with improved physicochemical and pharmacological properties. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their drug discovery and development programs.

References

Application Notes and Protocols for Tr-PEG2-OH in Nanotechnology Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Trityl-Polyethylene Glycol-2-Hydroxyl (Tr-PEG2-OH) in the surface modification of nanoparticles for various applications in nanotechnology, particularly in the realm of drug delivery. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the effective use of this versatile linker.

Introduction

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative that features a bulky trityl (Tr) protecting group on one end and a hydroxyl (-OH) group on the other. In nanotechnology, PEGylation, the process of attaching PEG chains to nanoparticle surfaces, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. This surface modification can enhance stability, reduce non-specific protein adsorption (biofouling), and prolong circulation times in vivo.

The short, discrete length of the PEG2 linker in this compound offers distinct advantages. While longer PEG chains provide excellent shielding, they can sometimes hinder cellular uptake and interactions with target molecules. Shorter PEG chains, like the one in this compound, can provide a balance between these effects, offering improved water solubility and reduced aggregation, while potentially allowing for more efficient cellular interactions. The terminal hydroxyl group of this compound provides a versatile handle for covalent conjugation to various nanoparticle surfaces after appropriate chemical activation.

Key Applications

Surface modification of nanoparticles with this compound is instrumental in a variety of applications, including:

  • Targeted Drug Delivery: Functionalized nanoparticles can be directed to specific tissues or cells, enhancing therapeutic efficacy while minimizing off-target effects.

  • Bioimaging: Modified nanoparticles can serve as contrast agents or fluorescent probes with improved biocompatibility and circulation times.

  • PROTAC Development: As a component of Proteolysis Targeting Chimeras (PROTACs), the PEG linker plays a crucial role in bridging the target protein and an E3 ubiquitin ligase, leading to targeted protein degradation.

Quantitative Data on Surface Modification

The successful modification of nanoparticle surfaces with this compound can be quantified by monitoring changes in their physicochemical properties. The following table summarizes typical changes observed upon PEGylation.

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesCharacterization Technique
Hydrodynamic Diameter Variable (e.g., 50 ± 5 nm)Increased (e.g., 60 ± 7 nm)Dynamic Light Scattering (DLS)
Zeta Potential Highly Negative or Positive (e.g., -30 ± 5 mV)Shift towards Neutrality (e.g., -15 ± 4 mV)Electrophoretic Light Scattering (ELS)
PEG Grafting Density N/AVariable (e.g., 0.1-1 PEG/nm²)Quantification Assays (e.g., TNBSA, Fluorescent Labeling)
Protein Adsorption HighSignificantly ReducedProtein Quantification Assays (e.g., BCA, Bradford)

Experimental Protocols

Protocol 1: Conversion of this compound to Tr-PEG2-NH2

To facilitate covalent conjugation to carboxylated nanoparticles, the terminal hydroxyl group of this compound must first be converted to an amine group.

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (B81097) (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Deionized water

Procedure:

  • Mesylation: Dissolve this compound in dry DCM and cool to 0°C. Add TEA, followed by the dropwise addition of MsCl. Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Azidation: After confirming the completion of the reaction (e.g., by TLC), remove the solvent under reduced pressure. Dissolve the resulting mesylate in DMF and add NaN3. Heat the reaction to 80°C and stir for 6 hours.

  • Reduction: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent, and dissolve the crude azide in a mixture of THF and water. Add PPh3 and stir the reaction at room temperature overnight.

  • Purification: Purify the resulting Tr-PEG2-NH2 by column chromatography to obtain the final product.

Protocol 2: Conjugation of Tr-PEG2-NH2 to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the aminated PEG linker to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles)

  • Tr-PEG2-NH2

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a 5:2 molar excess is a good starting point. Incubate the mixture for 30 minutes at room temperature with gentle shaking.

  • Conjugation: Add Tr-PEG2-NH2 (dissolved in Coupling Buffer) to the activated nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized to achieve the desired grafting density. Incubate the reaction for 2 hours at room temperature with gentle shaking.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Purify the PEGylated nanoparticles by centrifugation or tangential flow filtration to remove unreacted reagents and byproducts. Resuspend the final product in a suitable buffer for storage.

Visualizations

Experimental Workflow for Nanoparticle Surface Modification

Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle TrPEGOH This compound Mesylation Mesylation TrPEGOH->Mesylation MsCl, TEA Azidation Azidation Mesylation->Azidation NaN3 Reduction Reduction Azidation->Reduction PPh3 TrPEGNH2 Tr-PEG2-NH2 Reduction->TrPEGNH2 PEGylatedNP PEGylated Nanoparticle TrPEGNH2->PEGylatedNP CarboxyNP Carboxylated Nanoparticle ActivatedNP Activated Nanoparticle CarboxyNP->ActivatedNP EDC, NHS ActivatedNP->PEGylatedNP Effects NP Nanoparticle PEGylation Surface Modification (this compound) NP->PEGylation Properties Altered Physicochemical Properties PEGylation->Properties Stability Increased Stability Properties->Stability Biofouling Reduced Biofouling Properties->Biofouling Circulation Prolonged Circulation Properties->Circulation Uptake Modulated Cellular Uptake Properties->Uptake Efficacy Enhanced Therapeutic Efficacy Stability->Efficacy Biofouling->Efficacy Circulation->Efficacy Uptake->Efficacy PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC (contains Tr-PEG2 linker) POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Application Notes and Protocols for Tr-PEG2-OH as a Linker in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tr-PEG2-OH as a versatile linker in peptide synthesis and modification. Detailed protocols for its incorporation into peptides, particularly for applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are provided.

Introduction to this compound

This compound, or 2-(2-(Trityloxy)ethoxy)ethanol, is a bifunctional linker molecule widely utilized in bioconjugation and drug development.[1][2] Its structure comprises a short, hydrophilic diethylene glycol (PEG2) spacer, with one terminus protected by a trityl (Tr) group and the other bearing a free hydroxyl (-OH) group. This arrangement offers several advantages in peptide and protein modification:

  • Controlled Reactivity : The trityl group serves as a robust protecting group for the hydroxyl function, preventing unwanted side reactions during peptide synthesis. It can be selectively removed under mild acidic conditions to reveal the hydroxyl group for subsequent conjugation.[1]

  • Enhanced Solubility : The polyethylene (B3416737) glycol (PEG) component of the linker imparts hydrophilicity to the resulting conjugate, which can improve the solubility and pharmacokinetic properties of peptides and peptide-drug conjugates.[3][4]

  • Flexible Spacer : The PEG2 chain provides a flexible spacer arm, which is crucial for applications such as PROTACs, where optimal spatial orientation between a target protein and an E3 ligase is necessary for efficient protein degradation.[5][6]

  • Biocompatibility : PEG linkers are known for their biocompatibility and low immunogenicity, making them suitable for in vivo applications.[4]

Applications in Peptide Synthesis and Modification

This compound is a valuable tool for a range of applications in peptide chemistry and drug discovery:

  • Peptide-Drug Conjugates (PDCs) : The linker can be used to attach small molecule drugs to peptides, a strategy employed to enhance the targeted delivery of therapeutics.[7]

  • Antibody-Drug Conjugates (ADCs) : As a non-cleavable linker, this compound can be incorporated into the synthesis of ADCs, where a cytotoxic payload is attached to a monoclonal antibody for targeted cancer therapy.[1][7]

  • PROTACs : The linker is frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][5][6][8]

  • Peptide Labeling : The hydroxyl group, after deprotection, can be derivatized to attach fluorescent labels, biotin, or other reporter molecules for various biochemical and cellular assays.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data based on typical solid-phase peptide synthesis and conjugation reactions. Note: These values are illustrative and actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS) Steps

StepParameterTypical Value
Resin LoadingLoading Capacity0.2 - 1.0 mmol/g
Fmoc DeprotectionEfficiency> 99%
Amino Acid CouplingEfficiency per cycle> 99%
This compound CouplingYield80 - 95%
Cleavage from ResinYield70 - 90%
Final Peptide Purity (Crude)Purity by HPLC50 - 80%

Table 2: Characterization of a Model Peptide-PEG2 Conjugate

Analytical MethodParameterResult
LC-MSExpected Mass[M+H]+
Observed Mass[M+H]+ ± 0.5 Da
Purity> 95% (after purification)
NMR (1H)PEG2 ProtonsCharacteristic signals at ~3.6 ppm
Trityl ProtonsSignals in the aromatic region (if present)

Experimental Protocols

Protocol 1: Incorporation of this compound onto a Resin-Bound Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin (fully protected, with a free N-terminal amine)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF) for Fmoc deprotection

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection : If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of this compound : In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 1.95 equivalents) in a minimal amount of DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activated this compound solution to the peptide-resin in the synthesis vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Washing : After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Kaiser Test : Perform a Kaiser test on a small sample of the resin beads to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Drying : Dry the resin under vacuum. The resin is now ready for cleavage or further modification.

Workflow Diagram for SPPS Incorporation of this compound

spss_workflow start Start: Peptide-Resin (Fmoc-protected N-terminus) swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple to Peptide-Resin wash1->couple activate Activate this compound (HATU/DIPEA in DMF) activate->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (repeat coupling) end End: Peptide-PEG2-Tr Resin kaiser->end Negative protac_synthesis start This compound step1 1. Activate -OH (e.g., MsCl, TsCl) start->step1 intermediate1 Tr-PEG2-OMs/OTs step1->intermediate1 step2 2. Couple to E3 Ligase Ligand intermediate1->step2 intermediate2 Tr-PEG2-E3 Ligase Ligand step2->intermediate2 step3 3. Deprotect Trityl Group (mild acid) intermediate2->step3 intermediate3 HO-PEG2-E3 Ligase Ligand step3->intermediate3 step4 4. Activate -OH (e.g., to -COOH) intermediate3->step4 intermediate4 HOOC-PEG2-E3 Ligase Ligand step4->intermediate4 step5 5. Couple to Target Protein Ligand intermediate4->step5 end Final PROTAC step5->end

References

Application Notes and Protocols for PEGylated Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylated Compounds in Cell Culture

Polyethylene (B3416737) glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely utilized in biomedical and pharmaceutical research.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, enhances their solubility, stability, and pharmacokinetic profiles.[1] While specific short-chain PEG linkers like Tr-PEG2-OH are primarily employed in the synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the broader applications of various PEGylated compounds are of significant interest in cell culture.[3][4][5] These applications mainly revolve around modifying the cellular microenvironment, either by creating non-fouling surfaces to control cell adhesion or by forming three-dimensional (3D) hydrogel scaffolds that mimic the native extracellular matrix.[6][7]

This document provides detailed application notes and protocols for the use of PEGylated compounds in two key areas of cell culture: surface modification for creating protein- and cell-resistant surfaces, and the formation of PEG-based hydrogels for 3D cell culture. Additionally, a protocol for assessing the cytotoxicity of these compounds is included, which is a critical step before their application in any cell-based assay.

Application Note 1: Surface Modification with PEGylated Compounds to Control Protein and Cell Adhesion

Objective: To create a cell culture surface that resists non-specific protein adsorption and subsequent cell adhesion. This is useful for studies on cell-cell interactions, spheroid formation, and maintaining cells in a non-adherent state.

Principle: PEG chains, when grafted onto a surface, form a hydrated layer that acts as a steric barrier, preventing the adsorption of proteins.[6][8] Since protein adsorption is a prerequisite for the attachment of many cell types, PEGylated surfaces effectively become cell-repellent.[9] The density and length of the PEG chains can influence the effectiveness of this repulsion.[8]

Summary of Quantitative Data:

The effectiveness of PEGylation in preventing protein adsorption and cell adhesion is dependent on factors like PEG chain length and grafting density. The following table summarizes representative data from the literature.

Surface ModificationProtein Adsorbed (ng/cm²)Cell Adhesion (cells/mm²)Reference
Tissue Culture Polystyrene (TCPS)> 200 (Fibrinogen)> 1000 (Fibroblasts)[6]
PLL-g-PEG (low density)~100 (Fibrinogen)~500 (Fibroblasts)[6]
PLL-g-PEG (high density)< 20 (Fibrinogen)< 100 (Fibroblasts)[6]
GlassHighHigh[10]
mPEG2000-silane on glassLowSignificantly reduced PBMC adhesion[10]

Protocol: Preparation of PEGylated Surfaces for Non-Adherent Cell Culture

This protocol describes the preparation of a PEGylated glass surface using a silane-PEG derivative.

Materials:

  • Glass coverslips or glass-bottom culture dishes

  • 2-[methoxy(polyethyleneoxy)propyl]trimethoxysilane (mPEG-silane)

  • Anhydrous toluene (B28343)

  • Ethanol (B145695) (95% and 70%)

  • Deionized water

  • Nitrogen gas stream

  • Plasma cleaner or piranha solution (use with extreme caution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Surface Cleaning and Activation:

    • Clean the glass surfaces by sonicating in 70% ethanol for 15 minutes, followed by rinsing with deionized water.

    • Activate the surface to generate hydroxyl groups. This can be achieved by treating with a plasma cleaner for 5 minutes or by immersing in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive; handle with appropriate personal protective equipment in a fume hood.

    • Rinse the activated surfaces thoroughly with deionized water and dry under a stream of nitrogen.

  • PEGylation:

    • Prepare a 1% (v/v) solution of mPEG-silane in anhydrous toluene.

    • Immerse the cleaned and activated glass surfaces in the mPEG-silane solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • After incubation, rinse the surfaces with toluene to remove excess unreacted silane.

    • Cure the PEG layer by baking at 110°C for 30 minutes.

  • Final Preparation:

    • Rinse the PEGylated surfaces with 95% ethanol, followed by sterile PBS.

    • The surfaces are now ready for use in cell culture. Store in sterile PBS until needed.

Experimental Workflow for Surface PEGylation:

G cluster_prep Surface Preparation cluster_peg PEGylation cluster_final Final Steps Clean Clean Glass Surface Activate Activate Surface (Plasma or Piranha) Clean->Activate Incubate Incubate in mPEG-silane Solution Activate->Incubate Rinse_Toluene Rinse with Toluene Incubate->Rinse_Toluene Cure Cure at 110°C Rinse_Toluene->Cure Rinse_Ethanol Rinse with Ethanol Cure->Rinse_Ethanol Rinse_PBS Rinse with Sterile PBS Rinse_Ethanol->Rinse_PBS Ready Ready for Cell Culture Rinse_PBS->Ready

Workflow for the preparation of PEGylated glass surfaces.

Application Note 2: PEG-Based Hydrogels for 3D Cell Culture

Objective: To create a biocompatible, tunable 3D hydrogel scaffold for the encapsulation and culture of cells in a more physiologically relevant environment.

Principle: PEG-based hydrogels can be formed through various crosslinking chemistries.[11] A common method involves the reaction of multi-arm PEG molecules functionalized with reactive groups, such as thiol-reactive maleimides or photo-polymerizable acrylates.[12][13] The mechanical properties of the hydrogel can be tuned by altering the PEG concentration and the degree of crosslinking.[14] Bioactive motifs, such as the RGD peptide, can be incorporated to promote cell adhesion and viability.[13]

Summary of Quantitative Data:

The properties of PEG hydrogels can be tailored for specific cell types and applications. The table below provides examples of how hydrogel properties affect cell behavior.

Hydrogel CompositionStiffness (kPa)Cell TypeOutcomeReference
5% (w/v) 8-arm PEG-vinylsulfone~2.5HepG2Optimal spheroid formation[14]
10% (w/v) 4-arm PEG-maleimide~5Mesenchymal Stem CellsHigh viability[12]
PEGDA with RGD1-10FibroblastsAdhesion and spreading[15]
Dextran-PEGVariableVariousFast gelling for bioprinting[12]

Protocol: Formation of a PEG-Maleimide Hydrogel for 3D Cell Encapsulation

This protocol describes the formation of a hydrogel by crosslinking a 4-arm PEG-maleimide with a dithiol-containing peptide.

Materials:

  • 4-arm PEG-Maleimide (e.g., 20 kDa)

  • Dithiol crosslinker (e.g., dithiothreitol (B142953) - DTT or a custom peptide with terminal cysteines)

  • Triethanolamine (TEOA) buffer (0.3 M, pH 7.4)

  • Cell suspension in culture medium

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20% (w/v) stock solution of 4-arm PEG-Maleimide in TEOA buffer.

    • Prepare a 100 mM stock solution of DTT in deionized water.

    • Harvest cells and resuspend them in their appropriate culture medium at a concentration of 1 x 10^7 cells/mL.

  • Hydrogel Formation and Cell Encapsulation:

    • In a sterile microcentrifuge tube, combine the cell suspension with the 4-arm PEG-Maleimide stock solution. Mix gently by pipetting.

    • To initiate crosslinking, add the DTT stock solution to the PEG-cell mixture. The final concentrations should be adjusted to achieve the desired stiffness (e.g., 5-10% PEG). The molar ratio of maleimide (B117702) to thiol groups should be 1:1.

    • Quickly pipette the mixture into the desired culture vessel (e.g., a 96-well plate).

    • Allow the hydrogel to crosslink for 15-30 minutes at 37°C.

  • Cell Culture:

    • Once the hydrogel has set, gently add cell culture medium to cover the gel.

    • Incubate the culture vessel under standard cell culture conditions (37°C, 5% CO2).

    • Change the medium every 2-3 days.

Workflow for 3D Cell Encapsulation in a PEG Hydrogel:

G cluster_prep Reagent Preparation cluster_encap Encapsulation cluster_culture Culture PEG_sol Prepare 4-arm PEG-Maleimide Solution Mix_PEG_Cell Mix PEG and Cell Suspension PEG_sol->Mix_PEG_Cell DTT_sol Prepare DTT Crosslinker Solution Add_DTT Add DTT to Initiate Crosslinking DTT_sol->Add_DTT Cell_susp Prepare Cell Suspension Cell_susp->Mix_PEG_Cell Mix_PEG_Cell->Add_DTT Dispense Dispense into Culture Vessel Add_DTT->Dispense Gelation Allow Gelation at 37°C Dispense->Gelation Add_Medium Add Culture Medium Gelation->Add_Medium Incubate Incubate and Maintain Culture Add_Medium->Incubate

Workflow for encapsulating cells in a PEG hydrogel.

Application Note 3: Cytotoxicity Assessment of PEGylated Compounds

Objective: To determine the effect of a PEGylated compound on cell viability and to establish a non-toxic working concentration for cell culture experiments.

Principle: The cytotoxicity of PEG derivatives can vary depending on their molecular weight and the nature of their end groups.[16] It is essential to assess the cytotoxicity of any new PEGylated compound before its use in cell-based assays. The CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay for the determination of cell viability. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of the formazan dye is directly proportional to the number of living cells.

Summary of Quantitative Data:

The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The following table provides example IC50 values for different PEG derivatives.

CompoundCell LineIC50 (mg/mL)Reference
Triethylene Glycol (TEG)L92912.4[16]
PEG-1000L92922.5[16]
PEG-4000L92920.0[16]
mPEGA-480L929< 0.1[16]

Protocol: Cell Viability Assessment using CCK-8 Assay

Materials:

  • Cell line of interest (e.g., HeLa, L929)

  • Complete cell culture medium

  • PEGylated compound to be tested

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of the PEGylated compound in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the diluted compound solutions. Include wells with medium only (negative control) and untreated cells (positive control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] * 100

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Logical Flow for Cytotoxicity Testing:

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of PEG Compound incubate_24h->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_exposure Incubate for Exposure Time (24-72h) treat_cells->incubate_exposure add_cck8 Add CCK-8 Reagent incubate_exposure->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Read Absorbance at 450nm incubate_cck8->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Logical flow diagram for assessing the cytotoxicity of PEGylated compounds.

References

A Step-by-Step Guide to Incorporating Tr-PEG2-OH into Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the incorporation of the bifunctional linker, Tr-PEG2-OH (2-(2-(Trityloxy)ethoxy)ethanol), into various molecules, including small molecules, peptides, and oligonucleotides. This compound is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a flexible, hydrophilic spacer.[1][2] The trityl (Tr) protecting group offers a strategic advantage by allowing for selective deprotection and subsequent conjugation of the terminal hydroxyl group.[3]

Overview of this compound Incorporation

The general strategy for incorporating this compound into a target molecule involves a two-stage process:

  • Initial Conjugation: The free hydroxyl group of this compound is reacted with a compatible functional group on the target molecule.

  • Deprotection and Subsequent Conjugation: The trityl protecting group is removed to expose a terminal hydroxyl group, which can then be further functionalized or conjugated to a second molecule.

The following sections provide detailed protocols for the incorporation of this compound into small molecules, peptides, and oligonucleotides, along with methods for purification and characterization.

Incorporation of this compound into Small Molecules

The method of incorporation will depend on the available functional groups on the small molecule. Below are protocols for small molecules containing carboxylic acid or amine functionalities.

Coupling with a Small Molecule Containing a Carboxylic Acid

This protocol utilizes an esterification reaction, such as the Mitsunobu reaction, to couple the hydroxyl group of this compound with a carboxylic acid on the small molecule.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing small molecule (1 equivalent), this compound (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Typical Reaction Parameters for Mitsunobu Esterification

ParameterValue
Solvent Anhydrous THF
Temperature 0°C to Room Temperature
Reaction Time 12 - 24 hours
Molar Ratios Small Molecule:this compound:PPh₃:DIAD = 1:1.2:1.5:1.5
Typical Yield 60 - 80%
Coupling with a Small Molecule Containing an Amine

This protocol involves a two-step process: first activating the hydroxyl group of this compound, and then reacting it with the amine-containing small molecule.

Experimental Protocol:

Step 1: Activation of this compound with a Leaving Group (e.g., Tosylation)

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0°C.

  • Reagent Addition: Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).

  • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain Tr-PEG2-OTs.

Step 2: Nucleophilic Substitution with the Amine

  • Reaction Setup: Dissolve Tr-PEG2-OTs (1 equivalent) and the amine-containing small molecule (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, dilute the reaction with a suitable organic solvent and wash with water and brine. Dry, concentrate, and purify the product by flash chromatography or preparative HPLC.[]

Table 2: Typical Reaction Parameters for Amine Coupling

ParameterValue
Solvent Anhydrous DCM (Tosylation), Anhydrous DMF (Substitution)
Temperature 0°C to RT (Tosylation), 60 - 80°C (Substitution)
Reaction Time 4 - 6 hours (Tosylation), 12 - 24 hours (Substitution)
Molar Ratios This compound:TsCl:Et₃N = 1:1.2:1.5; Tr-PEG2-OTs:Amine:DIPEA = 1:1.1:3
Typical Yield 70 - 85% (overall)

Incorporation of this compound into Peptides

This compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS).[6][7]

Experimental Protocol:

  • Resin Preparation: Start with a suitable resin for SPPS (e.g., Rink amide resin for a C-terminal amide).

  • Amino Acid Coupling: Perform standard Fmoc-based SPPS cycles to assemble the desired peptide sequence.

  • Incorporation of this compound: To incorporate this compound at a specific position, first couple an amino acid with a side chain that can be selectively deprotected (e.g., Fmoc-Lys(Dde)-OH). After selective deprotection of the side chain, couple a carboxylated version of this compound (Tr-PEG2-COOH) using standard peptide coupling reagents (e.g., HBTU/HOBt and DIPEA).

  • Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The trityl group on the PEG linker will also be cleaved under these conditions.

  • Purification: Purify the crude peptide-PEG conjugate by preparative reverse-phase HPLC (RP-HPLC).

Table 3: SPPS Parameters for Peptide-PEG Conjugation

ParameterValue
Synthesis Strategy Fmoc/tBu
Coupling Reagents HBTU, HOBt, DIPEA
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂O
Purification Method Preparative RP-HPLC
Typical Purity >95%

Incorporation of this compound into Oligonucleotides

This compound can be introduced into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry.[8][]

Experimental Protocol:

  • Phosphoramidite Synthesis: Synthesize the Tr-PEG2-phosphoramidite by reacting this compound with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a mild base.

  • Solid-Phase Oligonucleotide Synthesis: Utilize a standard automated DNA/RNA synthesizer.

  • Incorporation Step: During the desired cycle of the synthesis, use the Tr-PEG2-phosphoramidite as the building block instead of a standard nucleoside phosphoramidite.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate (B84403) groups using a standard procedure (e.g., concentrated ammonium (B1175870) hydroxide). The trityl group will be removed during the final acidic deprotection step of the 5'-DMT group if it is left on, or it can be removed separately.

  • Purification: Purify the oligonucleotide-PEG conjugate using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Table 4: Oligonucleotide Synthesis Parameters for PEG Conjugation

ParameterValue
Synthesis Chemistry Phosphoramidite
Solid Support Controlled Pore Glass (CPG)
Cleavage/Deprotection Concentrated Ammonium Hydroxide
Purification Method PAGE or HPLC
Typical Coupling Efficiency >98%

Deprotection of the Trityl Group

The trityl group can be selectively removed under mild acidic conditions to reveal the terminal hydroxyl group for further conjugation.

Experimental Protocol:

  • Reaction Setup: Dissolve the Tr-PEG2-conjugated molecule in a suitable solvent such as dichloromethane (DCM).

  • Acidic Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v).

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The deprotected product can be used directly or purified further if necessary.

Table 5: Trityl Deprotection Conditions

ParameterValue
Reagent 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 30 - 60 minutes
Typical Yield >95%

Characterization of this compound Conjugated Molecules

Thorough characterization is essential to confirm the successful incorporation of the this compound linker.

Table 6: Analytical Techniques for Characterization

Analytical TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the presence of the PEG linker and the integrity of the conjugated molecule.[10]
Mass Spectrometry (LC-MS, MALDI-TOF) To determine the molecular weight of the conjugate and confirm the degree of PEGylation.[1][11]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from starting materials and byproducts.[][]

Visualizing Workflows and Pathways

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a this compound linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound step1 Couple POI Ligand to this compound start->step1 Coupling Rxn step2 Purify POI-PEG2-OTr step1->step2 step3 Trityl Deprotection (Mild Acid) step2->step3 step4 Activate Terminal OH (e.g., Tosylation) step3->step4 step5 Couple E3 Ligase Ligand step4->step5 Coupling Rxn step6 Purify Final PROTAC step5->step6 end Characterized PROTAC step6->end LC-MS, NMR

A typical workflow for the synthesis of PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.[13]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for ADC Synthesis

The following diagram outlines the steps involved in constructing an Antibody-Drug Conjugate (ADC) using a PEG linker.[14][15]

ADC_Synthesis_Workflow cluster_adc_synthesis ADC Synthesis mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (e.g., to Lysine residues) mAb->Conjugation Linker_Payload Tr-PEG2-Payload (Activated) Linker_Payload->Conjugation Purification Purification of ADC (e.g., SEC, IEC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

References

Troubleshooting & Optimization

Technical Support Center: Tr-PEG2-OH Deprotection and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Tr-PEG2-OH and the subsequent purification of HO-PEG2-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the trityl group used?

This compound is a short polyethylene (B3416737) glycol (PEG) linker where one hydroxyl group is protected by a trityl (triphenylmethyl) group. The trityl group is a bulky, acid-labile protecting group used to selectively mask a primary alcohol during multi-step syntheses, preventing it from participating in undesired reactions. Its hydrophobicity can also aid in purification of the protected molecule.

Q2: What are the general conditions for trityl deprotection?

The trityl group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or other acids such as formic acid. The reaction is usually rapid, often completing within 30 minutes to a few hours at room temperature.

Q3: What is the primary byproduct of the deprotection reaction?

The main byproduct of trityl deprotection is triphenylmethanol (B194598) (TrOH), which is formed from the cleaved trityl cation reacting with water during workup. This byproduct is nonpolar and generally has poor solubility in aqueous solutions, a property that can be exploited during purification.[1][2]

Q4: What are the main challenges in purifying the deprotected HO-PEG2-OH?

The primary challenge is the efficient removal of the triphenylmethanol byproduct and any unreacted this compound starting material from the desired polar HO-PEG2-OH product. Due to the gel-like nature of some PEG compounds, purification can be challenging.[3] The similar polarities of the desired product and potential side products can also complicate chromatographic separation.

Q5: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. The starting material, this compound, is significantly less polar than the product, HO-PEG2-OH. Therefore, the product will have a lower Rf value on a normal-phase silica (B1680970) gel TLC plate. Staining with potassium permanganate (B83412) or iodine vapor can be used for visualization as PEG compounds may not be UV-active.[4][5]

Troubleshooting Guides

Deprotection Issues
Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor by TLC until the starting material is consumed.[6]
Steric hindrance or neighboring group effects.While less common for a small molecule like this compound, prolonged reaction times or slightly elevated temperatures may be necessary.
Formation of Side Products Alkylation of the desired product or solvent by the reactive trityl cation.Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v), to the reaction mixture to quench the trityl cation.[3][6]
Degradation of other acid-sensitive functional groups in the molecule.If your molecule contains other acid-labile groups, consider using milder acidic conditions, such as 80% acetic acid in water, although this may require longer reaction times.
Purification Issues
Problem Potential Cause Recommended Solution
Co-elution of Product and Triphenylmethanol in Flash Chromatography Inappropriate solvent system.Triphenylmethanol is significantly less polar than HO-PEG2-OH. Use a gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity to elute the more polar product.
Streaking or Poor Separation of PEG Product on Silica Gel Column Strong interaction of the polar PEG molecule with the silica gel.Consider using a different solvent system, such as a mixture of chloroform (B151607) and methanol (B129727), which can sometimes provide better separation for PEG compounds.[7] Pre-treating the silica gel with a small amount of triethylamine (B128534) in the eluent can also help reduce streaking.
Low Recovery from Purification Adsorption of the polar product onto the silica gel.Ensure the solvent polarity is high enough to elute the product. If using reversed-phase chromatography, ensure the aqueous content of the mobile phase is sufficient to elute the polar product.
Precipitation of the product during workup.PEG compounds can sometimes precipitate from nonpolar solvents. Ensure the choice of solvents for extraction and precipitation is appropriate for your product's solubility.

Experimental Protocols

Protocol 1: this compound Deprotection with TFA/DCM

This protocol describes a general procedure for the acidic deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Toluene (B28343)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • (Optional) Add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as the eluent) until the starting material is no longer visible (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • Proceed with an aqueous workup:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • The crude product, containing HO-PEG2-OH and triphenylmethanol, can then be purified by chromatography.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the separation of the polar HO-PEG2-OH from the nonpolar triphenylmethanol byproduct.

Materials:

  • Crude deprotection product

  • Silica gel

  • Solvents for chromatography (e.g., hexanes, ethyl acetate (B1210297), methanol, dichloromethane)

Procedure:

  • Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Equilibrate the column with a nonpolar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity. For example:

    • Start with 10-20% ethyl acetate in hexanes to elute the nonpolar triphenylmethanol.

    • Gradually increase the percentage of ethyl acetate, and then introduce a more polar solvent like methanol (e.g., 5-10% methanol in dichloromethane or ethyl acetate) to elute the desired HO-PEG2-OH.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified HO-PEG2-OH.

Visualizations

Deprotection_Workflow cluster_deprotection Deprotection Step cluster_workup Workup & Isolation cluster_purification Purification TrPEG This compound in DCM Reaction Reaction Mixture (0°C to RT, 1-2h) TrPEG->Reaction Acid TFA / Scavenger (TIS) Acid->Reaction Evaporation Evaporation & Co-evaporation (Toluene) Reaction->Evaporation Extraction Aqueous Workup (NaHCO3 wash) Evaporation->Extraction Crude Crude Product (HO-PEG2-OH + TrOH) Extraction->Crude Column Silica Gel Chromatography Crude->Column PureProduct Pure HO-PEG2-OH Column->PureProduct

Caption: Workflow for this compound deprotection and purification.

Troubleshooting_Logic Start Deprotection Reaction CheckTLC Monitor by TLC Start->CheckTLC Complete Reaction Complete CheckTLC->Complete Starting Material Consumed Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains SideProducts Side Products Observed? Complete->SideProducts IncreaseTime Increase Reaction Time or Acid Concentration Incomplete->IncreaseTime IncreaseTime->CheckTLC Purification Proceed to Purification AddScavenger Add Scavenger (TIS) SideProducts->AddScavenger Yes NoSideProducts No Side Products SideProducts->NoSideProducts No AddScavenger->Purification NoSideProducts->Purification

Caption: Troubleshooting logic for this compound deprotection.

References

Troubleshooting unexpected side reactions with Tr-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tr-PEG2-OH. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Find detailed protocols, data tables, and diagrams to help you resolve unexpected side reactions and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or 2-(2-(Trityloxy)ethoxy)ethanol, is a bifunctional molecule commonly used as a linker in bioconjugation and drug development.[1][2] It consists of a short, hydrophilic di-ethylene glycol (PEG2) spacer. One end is terminated with a primary hydroxyl (-OH) group available for further reaction, while the other is protected by a bulky, acid-labile trityl (Tr) group.[1] Its key applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4] The PEG component enhances solubility and provides a flexible spacer.[1][4][5]

Q2: How should I properly store and handle this compound?

Proper storage is critical to prevent degradation. This compound should be stored at low temperatures (typically -5°C), kept dry, and protected from light.[1][6][7] Exposure to moisture, oxygen, and acidic conditions can lead to premature deprotection or degradation of the PEG chain.

Troubleshooting Guide: Unexpected Side Reactions

Issue 1: Incomplete or Unintended Deprotection of the Trityl Group

Q: My reaction shows a mixture of starting material and deprotected product, or the trityl group was lost prematurely. What could be the cause?

A: This issue can arise from several factors, including suboptimal deprotection conditions, acidic contaminants, or improper workup procedures. The trityl group is designed to be removed under acidic conditions, but its stability can be compromised.[8]

Potential Causes & Solutions:

  • Suboptimal Acidic Conditions: The efficiency of trityl deprotection is highly dependent on the acid strength and reaction time. For complete removal, a sufficiently strong acid is needed. However, overly harsh conditions can damage the target molecule.

  • Premature Loss During Workup: Trityl groups can be unintentionally cleaved during aqueous workups if the pH is acidic. Furthermore, significant loss can occur upon drying the product, especially under high vacuum, which may remove volatile basic counterions (like ammonia) and leave residual acid.[9]

  • Solution: To prevent trityl loss during drying, add a non-volatile base such as Tris base to the solution before concentration.[9] For controlled deprotection, use a standardized protocol with optimized acid concentration and scavengers.

Troubleshooting Workflow for Deprotection Issues

start Problem: Incomplete or Premature Deprotection check_storage Verify Storage Conditions (-5°C, Dry, Dark) start->check_storage check_reagents Analyze Reagents for Acidic Impurities check_storage->check_reagents check_workup Review Workup/Drying Procedure check_reagents->check_workup optimize_deprotection Optimize Deprotection Protocol (Acid, Time, Scavengers) check_workup->optimize_deprotection result_ok Successful Deprotection optimize_deprotection->result_ok result_fail Issue Persists optimize_deprotection->result_fail contact_support Consult Further Technical Support result_fail->contact_support

Caption: Logic diagram for troubleshooting trityl deprotection problems.

Issue 2: Side Reactions During Acid-Mediated Deprotection

Q: After deprotection with TFA, my product is impure and shows unexpected higher molecular weight species. What is happening?

A: When the trityl group is cleaved, it forms a highly stable but reactive trityl carbocation (Tr+).[8] This cation can be attacked by nucleophilic functional groups within your molecule (such as tryptophan, methionine, or cysteine residues), leading to re-attachment of the trityl group at an undesired location or other modifications.

Solution: Use of Scavengers

To prevent these side reactions, the deprotection cocktail must include "scavenger" molecules that efficiently trap the trityl cation.

Table 1: Common Scavenger Cocktails for Trityl Deprotection

Scavenger CocktailComposition (v/v)Target Residues ProtectedNotes
TFA/TIS/H₂O 95 : 2.5 : 2.5General purposeA common, effective, and non-malodorous mixture for many sequences.
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5)Trp, Met, Cys, TyrHighly effective for complex peptides containing sensitive residues.
TFA/EDT/H₂O 95 : 2.5 : 2.5Cysteine, TryptophanEDT is particularly effective for scavenging cations and preventing oxidation of tryptophan.

Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), H₂O (Water), EDT (1,2-Ethanedithiol).

Mechanism of Trityl Deprotection and Scavenging

cluster_deprotection Deprotection Step cluster_pathways Possible Pathways for Trityl Cation Tr-O-R Tr-PEG2-R Tr+ Trityl Cation (Tr+) (Reactive) Tr-O-R->Tr+ Protonation & Cleavage H+ H+ (Acid) HO-R Deprotected HO-PEG2-R Side_Reaction Side Reaction: Alkylation of Nucleophile (Nu) Tr+->Side_Reaction No Scavenger Scavenging Desired Reaction: Cation Trapping by Scavenger Tr+->Scavenging With Scavenger (e.g., TIS) Tr-Nu Trityl-Adduct (Impurity) Side_Reaction->Tr-Nu Tr-Scavenger Trapped Trityl (Inert) Scavenging->Tr-Scavenger

Caption: Role of scavengers in preventing side reactions during deprotection.

Issue 3: Degradation of the PEG Linker

Q: I am observing product impurities corresponding to cleavage of the PEG chain. Why is my linker degrading?

A: While generally stable, the polyether backbone of PEG linkers can be susceptible to degradation under certain conditions, primarily through oxidation.[5][10]

Potential Causes & Solutions:

  • Oxidative Degradation: This is the most common degradation pathway. It can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of metal ions, or by exposure to oxidizing agents.[11][12] This process can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes and carboxylic acids.[12]

    • Solution: Rigorously exclude oxygen from reactions by working under an inert atmosphere (e.g., Argon or Nitrogen).[13] Ensure solvents are degassed and use high-purity reagents to minimize metal ion contamination.

  • Acid-Catalyzed Cleavage: While the ether linkages in PEG are more stable than ester bonds, prolonged exposure to very strong acids and high temperatures could potentially cause some chain cleavage.

    • Solution: Use the mildest acidic conditions and lowest temperature necessary for trityl deprotection. Monitor the reaction closely to avoid extended reaction times.

Potential Oxidative Degradation Pathway of a PEG Chain

PEG R-O-CH2-CH2-O-R' PEG_Radical R-O-CH•-CH2-O-R' PEG->PEG_Radical H• Abstraction Radical_Initiation Radical Initiator (O2, Metal Ion) Radical_Initiation->PEG_Radical Chain_Cleavage Chain Scission PEG_Radical->Chain_Cleavage Products Degradation Products (e.g., Aldehydes, Acids) Chain_Cleavage->Products

Caption: Simplified schematic of a potential PEG oxidation mechanism.

Issue 4: Low Yield and Purification Difficulties in Conjugation Reactions

Q: After deprotecting this compound and coupling it to my molecule of interest, the final yield is very low and purification is challenging. What can I do?

A: Low yields in PEGylation reactions are often related to either the coupling chemistry itself or significant product loss during purification.

Potential Causes & Solutions:

  • Inefficient Coupling: Ensure your coupling reagents (e.g., HATU, EDC/NHS) are fresh and anhydrous. The hydroxyl group of the deprotected PEG linker is a weaker nucleophile than an amine, so coupling to a carboxylic acid may require longer reaction times or activation.

  • Difficult Purification: PEGylated compounds are notoriously difficult to purify using normal-phase silica (B1680970) gel chromatography due to their high polarity, which causes smearing and poor recovery.[13]

    • Solution: Use reverse-phase preparative HPLC (RP-HPLC) for purification. This method is much better suited for polar molecules and is a standard technique for purifying PEGylated compounds and PROTACs.[13] An appropriate gradient of water/acetonitrile or water/methanol, often with 0.1% TFA, should provide good separation.[13]

Key Experimental Protocols

Protocol 1: Standard Trityl Group Deprotection

This protocol describes the removal of the trityl protecting group from this compound or a Tr-PEG2-conjugated molecule using a standard TFA/TIS/Water cocktail.

  • Preparation: Dissolve the trityl-protected compound in a minimal amount of an appropriate solvent (e.g., Dichloromethane, DCM).

  • Deprotection Cocktail: In a separate vial, prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).

  • Reaction: Cool the solution of the compound to 0°C using an ice bath. Add the cleavage cocktail to the solution (typically 1-2 mL per 100 mg of compound). A yellow or orange color may appear, indicating the formation of the trityl cation.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC to ensure complete consumption of the starting material.

  • Workup: Once the reaction is complete, remove the TFA by co-evaporation with a solvent like toluene (B28343) or by blowing a stream of nitrogen over the solution.

  • Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the product by centrifugation or filtration. Purify the crude product using reverse-phase HPLC.

Protocol 2: EDC/NHS Coupling of Deprotected HO-PEG2-R to a Carboxylic Acid

This protocol outlines the conjugation of a deprotected PEG linker to a molecule containing a carboxylic acid.

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule (1.0 eq) in an anhydrous solvent (e.g., DMF or NMP) under an Argon atmosphere.

    • Prepare fresh solutions of EDC (1.5 eq) and NHS (2.0 eq) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • Add the EDC solution to the carboxylic acid solution, followed immediately by the NHS solution.[14]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[14]

  • Conjugation:

    • Add the deprotected HO-PEG2-R linker (1.2 eq) to the activated carboxylic acid mixture.

    • Allow the reaction to stir for 4-16 hours at room temperature.[14]

    • Monitor the reaction progress by LC-MS.

  • Quenching and Workup: Upon completion, quench any remaining activated esters by adding a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the final conjugate using reverse-phase preparative HPLC.

General Workflow for Synthesis and Purification

Start Start with this compound Deprotection 1. Trityl Deprotection (e.g., 95% TFA, TIS, H2O) Start->Deprotection Analysis1 Reaction Monitoring (LC-MS / TLC) Deprotection->Analysis1 Workup1 2. Solvent Removal & Crude Product Isolation Analysis1->Workup1 Coupling 3. Conjugation Reaction (e.g., EDC/NHS Coupling) Workup1->Coupling Analysis2 Reaction Monitoring (LC-MS / TLC) Coupling->Analysis2 Workup2 4. Quenching & Workup Analysis2->Workup2 Purification 5. Purification (Reverse-Phase HPLC) Workup2->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Standard experimental workflow using this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Tr-PEG2-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tr-PEG2-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of trityl-protected di(ethylene glycol) monomethyl ether (this compound). The bulky trityl (Tr) protecting group can introduce significant steric hindrance, leading to challenges in subsequent conjugation reactions. This guide offers potential solutions and alternative strategies to ensure successful outcomes in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound and offers systematic approaches to identify and resolve them.

Problem ID Observed Issue Potential Cause Suggested Solution
TR-01 Low to no product yield in subsequent conjugation (e.g., esterification, etherification). Steric Hindrance: The bulky trityl group is sterically hindering the hydroxyl (-OH) group of the PEG linker, preventing the reagent from accessing the reaction site.1. Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed or gently increase the temperature to provide more kinetic energy for the molecules to overcome the energy barrier. Monitor for potential side reactions or degradation. 2. Use a Less Bulky Coupling Reagent: Switch to a smaller, more reactive coupling agent that can better access the sterically hindered hydroxyl group. 3. Change the Order of Synthesis: If possible, conjugate the PEG2-OH linker to your molecule of interest first, and then introduce the trityl group or another protecting group if necessary.
TR-02 Incomplete deprotection of the trityl group. Insufficient Acid or Reaction Time: The acidic conditions may not be strong enough or the reaction time may be too short to fully remove the trityl group.1. Optimize Deprotection Conditions: Screen different mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), formic acid). Start with a low concentration of acid and gradually increase it. Monitor the reaction progress by TLC or LC-MS. 2. Increase Equivalents of Acid: Use a larger excess of the deprotecting agent.
TR-03 Side reactions observed during conjugation. Harsh Reaction Conditions: High temperatures or highly reactive reagents used to overcome steric hindrance may be causing side reactions with other functional groups on your molecule.1. Use Milder Reaction Conditions: Employ milder coupling reagents and lower reaction temperatures over a longer period. 2. Orthogonal Protection Strategy: Ensure other sensitive functional groups in your molecule are adequately protected with orthogonal protecting groups that are stable under the conditions required for this compound conjugation.
TR-04 Difficulty purifying the final product. Presence of Unreacted Starting Material and Byproducts: Due to low reaction efficiency caused by steric hindrance, the crude product contains a mixture of starting materials and the desired product, which may have similar chromatographic properties.1. Optimize Reaction Stoichiometry: Experiment with different molar ratios of reactants to drive the reaction to completion. 2. Employ Advanced Purification Techniques: Consider using a different chromatography column with higher resolving power or alternative purification methods like preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem with this compound?

A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the case of this compound, the trityl (triphenylmethyl) group is a very large and bulky protecting group. Its size can physically block or "hinder" the approach of other molecules to the nearby hydroxyl (-OH) group on the PEG linker, making it difficult for the intended reaction to occur. This often results in low or no product yield.[1][2][3]

Q2: How can I quantitatively assess the impact of steric hindrance on my reaction kinetics?

A2: To quantify the effect of steric hindrance, you can perform a kinetic study. Set up parallel reactions with an unhindered alcohol, a less hindered PEG-OH, and your this compound under the same conditions. Monitor the reaction progress over time using techniques like HPLC, GC, or NMR spectroscopy to determine the reaction rates. The comparison of these rates will give you a quantitative measure of the steric hindrance effect.

Q3: Are there alternative protecting groups for the PEG-OH that are less sterically hindering than the trityl group?

A3: Yes, several less bulky protecting groups can be used for alcohols. The choice of protecting group will depend on the specific reaction conditions you plan to use for subsequent steps. Some common alternatives include:

  • Silyl ethers: (e.g., TBDMS, TIPS) - These are generally less bulky than the trityl group and can be removed under specific conditions (e.g., with fluoride (B91410) ions).

  • Benzyl (Bn) ethers: Removed by hydrogenolysis.

  • Esters: (e.g., Acetate) - Can be removed by hydrolysis under basic or acidic conditions.

Q4: Can "click chemistry" be a viable strategy to overcome the steric hindrance associated with this compound?

A4: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an excellent strategy for overcoming steric hindrance.[4][5][6] Instead of directly reacting with the hindered hydroxyl group, you would first modify the this compound and your molecule of interest with complementary azide (B81097) and alkyne functional groups. The subsequent "click" reaction is highly efficient and often tolerant of significant steric bulk, proceeding under mild conditions.[4][7]

Workflow for Overcoming Steric Hindrance with Click Chemistry:

G cluster_0 Functionalization cluster_1 Click Reaction (CuAAC) cluster_2 Final Product This compound This compound Tr-PEG2-N3 Tr-PEG2-N3 This compound->Tr-PEG2-N3 Azidation Molecule-X Molecule-X Molecule-Alkyne Molecule-Alkyne Molecule-X->Molecule-Alkyne Alkynylation Click_Reaction Cu(I) Catalyst Tr-PEG2-N3->Click_Reaction Molecule-Alkyne->Click_Reaction Conjugate Tr-PEG2-Triazole-Molecule Click_Reaction->Conjugate G Start Low Yield in this compound Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Purity->Optimize_Conditions Purity OK Change_Reagent Use a More Reactive / Less Bulky Reagent Optimize_Conditions->Change_Reagent No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Change_Strategy Alternative Strategy (e.g., Click Chemistry) Change_Reagent->Change_Strategy No Improvement Change_Reagent->Success Improvement Change_Strategy->Success Success

References

Technical Support Center: Characterization of Tr-PEG2-OH Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing molecules containing the Tr-PEG2-OH linker. This guide is designed to offer practical troubleshooting advice and answer frequently asked questions to facilitate smooth and accurate experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound containing molecules, providing potential causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing a drifting baseline or ghost peaks in my HPLC chromatogram?

Answer: Baseline instability and ghost peaks in HPLC analysis of this compound containing molecules can stem from several sources. The trityl (Tr) group is sensitive to acidic conditions, and its premature cleavage can lead to the appearance of unexpected peaks. Additionally, mobile phase preparation and system contamination are common culprits.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Trityl Group Instability The trityl group can be cleaved under acidic conditions. Ensure the mobile phase pH is neutral or slightly basic if compatible with your analyte and column. Avoid prolonged storage of the sample in acidic solutions.[1]
Mobile Phase Issues Inconsistent mobile phase composition can cause baseline drift.[1] Ensure thorough mixing and degassing of the mobile phase. If preparing the mobile phase online, ensure the mixing valves are functioning correctly.[2] For gradient elution, ensure proper equilibration of the column between runs.
System Contamination Ghost peaks can arise from the elution of strongly retained compounds from previous injections. Implement a robust column washing protocol with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase) after each run or batch.[3]
Detector Lamp Instability A failing or improperly warmed-up UV detector lamp can cause baseline noise and drift.[3] Allow the lamp to warm up for at least 30 minutes before analysis. If the problem persists, the lamp may need replacement.

Question: My peak shape is poor (tailing or fronting) for my this compound compound. How can I improve it?

Answer: Poor peak shape in HPLC is a common issue that can affect the accuracy of quantification. For this compound containing molecules, this can be due to interactions with the stationary phase, column overload, or issues with the mobile phase.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions The free hydroxyl group of the PEG linker or other polar moieties in your molecule can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[4] Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase (if compatible with your detection method) or use an end-capped column.
Column Overload Injecting too much sample can lead to peak fronting or tailing.[4] Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH If the analyte can be ionized, a mobile phase pH close to its pKa can result in poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Degradation A void at the head of the column or a contaminated frit can cause peak splitting or tailing.[5] Reverse-flush the column (if permitted by the manufacturer) or replace it if the problem persists.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are the peaks in the 1H NMR spectrum of my this compound molecule broad?

Answer: Peak broadening in NMR spectra of PEGylated molecules is a frequent observation and can be attributed to several factors related to the polymeric nature of the PEG chain and the overall size of the molecule.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Slow Tumbling Rate Larger molecules tumble more slowly in solution, leading to shorter T2 relaxation times and broader peaks.[6] Consider acquiring the spectrum at a higher temperature to increase the tumbling rate.
Aggregation PEGylated molecules can form aggregates in solution, which increases their effective size and leads to broader lines. Acquire spectra at different concentrations to check for concentration-dependent changes in line width. Using a different solvent or adding a small amount of an organic co-solvent might help to disrupt aggregates.
Viscous Sample High sample concentration can lead to a viscous solution, resulting in broad peaks. Dilute the sample to an appropriate concentration.[7]
Paramagnetic Impurities The presence of paramagnetic impurities can cause significant line broadening. Ensure high purity of your sample and use high-quality NMR solvents.
Mass Spectrometry (MS)

Question: I am having trouble detecting my this compound containing molecule by electrospray ionization mass spectrometry (ESI-MS). What could be the issue?

Answer: Successful detection by ESI-MS depends on efficient ionization of the analyte. The properties of the this compound moiety and the overall molecule can influence this process.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Ionization Efficiency The this compound molecule may not ionize efficiently under standard ESI conditions. Optimize the mobile phase by adding additives that promote ionization, such as formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode.[8]
In-source Fragmentation/Instability The trityl group can be labile under certain ESI conditions, leading to fragmentation in the ion source rather than detection of the intact molecule. Reduce the cone voltage or capillary temperature to minimize in-source fragmentation.
Signal Suppression High concentrations of salts or other non-volatile components in the sample can suppress the analyte signal.[9] Ensure proper sample clean-up before analysis. Use volatile buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) in the mobile phase.[10]
Incorrect Mass Range Ensure the mass spectrometer is scanning over the correct m/z range to detect your molecule of interest, including potential adducts (e.g., with Na+ or K+).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the characterization of this compound containing molecules.

1. What are the key analytical techniques for characterizing molecules containing this compound?

The primary techniques for characterizing this compound containing molecules are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information:

  • HPLC: Primarily used for purity assessment and quantification. The trityl group has a strong UV chromophore, making UV detection highly effective.[10]

  • NMR: Provides detailed structural information, allowing for the confirmation of the presence of both the trityl and PEG moieties and their connectivity. 1H NMR is particularly useful for this.

  • MS: Confirms the molecular weight of the compound and can be used to identify impurities and degradation products.

2. How does the this compound linker affect the choice of analytical methods?

The this compound linker has two key features that influence the choice of analytical methods:

  • Trityl (Tr) Group: This bulky, hydrophobic group provides a strong UV chromophore, making HPLC with UV detection a straightforward and sensitive method for quantification. However, the trityl group is acid-labile, which requires careful control of pH during sample preparation and analysis to prevent its cleavage.

  • PEG2 linker: The short polyethylene (B3416737) glycol chain imparts hydrophilicity and flexibility. In NMR, the PEG protons give a characteristic signal around 3.6 ppm.[11] In HPLC, the PEG linker can influence the retention behavior of the molecule.

3. What are the expected 1H NMR chemical shifts for the this compound moiety?

The characteristic 1H NMR signals for the this compound moiety are:

  • Trityl (Tr) group: A complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.

  • PEG2 linker (-OCH2CH2O-): A singlet or narrow multiplet around δ 3.6 ppm.[11]

  • Hydroxyl proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature. In DMSO-d6, the hydroxyl proton of a PEG chain gives a distinct peak around 4.56 ppm which is less prone to exchange and broadening.[12]

4. How can I quantify the concentration of a this compound containing molecule?

Quantification can be achieved using several methods:

  • HPLC with UV detection: This is often the preferred method due to the strong UV absorbance of the trityl group. A calibration curve can be generated using a reference standard of known concentration.

  • Quantitative NMR (qNMR): This technique allows for the determination of concentration without the need for a chemically identical reference standard. An internal standard with a known concentration and a distinct NMR signal is added to the sample.

  • UV-Vis Spectrophotometry: The concentration of a pure sample can be determined by measuring its absorbance at the λmax of the trityl group and using the Beer-Lambert law, provided the molar extinction coefficient is known.

5. What are common impurities that might be observed during the analysis of this compound containing molecules?

Common impurities can include:

  • Starting materials: Unreacted this compound or the molecule to which it was conjugated.

  • Detritylated product: The molecule with the trityl group cleaved off. This can occur during synthesis, purification, or analysis if acidic conditions are present.

  • Side-products from the conjugation reaction: Depending on the specific chemistry used to attach the this compound linker. These impurities can often be identified by a combination of HPLC (as separate peaks) and MS (by their different molecular weights).

Experimental Protocols

This section provides detailed methodologies for key analytical techniques.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of a small molecule containing a this compound linker.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade).

  • Ensure both mobile phases are thoroughly degassed before use.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 260 nm (for trityl group)
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B; 5-30 min: 10% to 70% B; 30-35 min: 70% B; 35.1-40 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Structural Confirmation by 1H NMR Spectroscopy

This protocol describes the acquisition of a 1H NMR spectrum for structural verification.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). DMSO-d6 is often advantageous for observing the hydroxyl proton of the PEG linker.[12]

  • Transfer the solution to a clean, dry NMR tube.

2. NMR Instrument Parameters (example for a 400 MHz spectrometer):

  • Number of Scans: 16-64 (adjust as needed for good signal-to-noise).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Integrate the peaks corresponding to the trityl group, the PEG linker, and other characteristic signals of the molecule.

  • Verify that the integral ratios are consistent with the expected molecular structure.

  • Assign the chemical shifts to the respective protons in the molecule.

Protocol 3: Molecular Weight Confirmation by LC-MS

This protocol provides a general procedure for confirming the molecular weight of a this compound containing molecule.

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

2. LC Conditions (can be similar to Protocol 1, but with MS-compatible mobile phases):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Use a gradient suitable to elute the compound of interest.

3. MS Conditions (example for positive ion mode):

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize to minimize fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., 100-1000 m/z).

4. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak of interest.

  • Identify the molecular ion peak ([M+H]+, [M+Na]+, etc.).

  • Compare the observed mass to the calculated theoretical mass of the compound.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve and Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare and Degas Mobile Phase MobilePhasePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for purity analysis of this compound molecules by HPLC.

Troubleshooting Logic for Poor HPLC Peak Shape

HPLC_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is Sample Overloaded? Start->CheckOverload ReduceConc Reduce Sample Concentration/ Injection Volume CheckOverload->ReduceConc Yes CheckSilanol Secondary Silanol Interactions? CheckOverload->CheckSilanol No GoodPeak Good Peak Shape ReduceConc->GoodPeak ModifyMP Add Mobile Phase Modifier/ Use End-capped Column CheckSilanol->ModifyMP Yes CheckColumn Column Degradation? CheckSilanol->CheckColumn No ModifyMP->GoodPeak ReplaceColumn Reverse-flush or Replace Column CheckColumn->ReplaceColumn Yes CheckColumn->GoodPeak No ReplaceColumn->GoodPeak Techniques_Relationship cluster_techniques Analytical Techniques cluster_info Information Obtained Analyte This compound Molecule HPLC HPLC-UV Analyte->HPLC NMR NMR Analyte->NMR MS LC-MS Analyte->MS Purity Purity & Quantification HPLC->Purity Structure Structure & Connectivity NMR->Structure Mass Molecular Weight MS->Mass

References

Validation & Comparative

The Strategic Role of PEG Linkers in PROTAC Design: A Comparative Guide to Tr-PEG2-OH and Other Polyethylene Glycol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their inherent hydrophilicity, biocompatibility, and tunable length offer a versatile platform for optimizing PROTAC performance. This guide provides a comprehensive comparison of Tr-PEG2-OH, a short-chain PEG linker, with other PEG linkers of varying lengths and compositions, supported by experimental data and detailed protocols to inform rational PROTAC design.

Comparing PEG Linkers: A Balancing Act of Properties

The choice of a PEG linker in a PROTAC is a strategic decision that impacts multiple aspects of its biological function. The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination of the target protein.[2][3]

This compound , a bifunctional linker with a trityl-protected amine and a terminal hydroxyl group connected by a two-unit PEG chain, represents a class of short, flexible linkers. While specific comparative studies focusing solely on this compound are not extensively documented in publicly available literature, we can infer its properties and performance in the context of other short-chain PEG linkers.

PEG linkers, in general, offer several advantages over more hydrophobic linkers like alkyl chains. The incorporation of ethylene (B1197577) glycol units enhances the aqueous solubility of the often large and lipophilic PROTAC molecules.[4][5] This improved solubility can positively impact a PROTAC's absorption and overall pharmacokinetic profile.[4][6]

However, the relationship between PEGylation and cell permeability is more complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[4] This "molecular chameleon" effect can shield the polar surface area, presenting a less polar face to the lipid bilayer and potentially improving cell uptake.[7]

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, an excessively long linker might result in a less stable complex due to increased conformational flexibility and a higher entropic penalty upon binding.[1][2]

Quantitative Data on PEG Linker Performance

Systematic studies on various PROTACs have demonstrated the profound impact of PEG linker length on degradation efficiency. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG121000~50[2]
PEG165>95[2]
PEG2025>95[2]
TANK-binding kinase 1 (TBK1)VHLPEG/Alkyl<12No degradation-[8]
PEG/Alkyl21396[8]
PEG/Alkyl2929276[8]
Cyclin-dependent kinase 9 (CDK9)CRBNPEG11>1000-[2]
PEG1510~90[2]
PEG19100~80[2]
Bromodomain-containing protein 4 (BRD4)CRBNPEG1 (0 PEG units)<0.5 µM-[8]
PEG2-3 (1-2 PEG units)>5 µM-[8]
PEG4-5 (4-5 PEG units)<0.5 µM-[8]

Note: DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation observed. The linker length in atoms is an approximation and can vary based on the specific chemical structure.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of PROTACs with different linkers.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

Ternary Complex Formation Assays

These assays are crucial for understanding the biophysical interactions between the target protein, the PROTAC, and the E3 ligase.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the E3 ligase or the target protein onto a sensor chip.

  • Binding Analysis: Inject the PROTAC over the sensor surface, followed by the injection of the other protein partner (target protein or E3 ligase).

  • Data Analysis: Monitor the changes in the refractive index to determine the binding affinities (KD) and the cooperativity of ternary complex formation.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Place the target protein in the sample cell and the PROTAC in the injection syringe.

  • Titration: Titrate the PROTAC into the protein solution and measure the heat changes associated with binding.

  • Ternary Complex Analysis: To assess ternary complex formation, pre-saturate the target protein with the PROTAC and then titrate in the E3 ligase.

Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

In Vitro Ubiquitination Assay:

  • Reaction Mixture: Combine recombinant E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin or anti-target protein antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates a successful reaction.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Binding_Assay Ternary Complex Formation (SPR, ITC) PROTAC_Synthesis->Binding_Assay Ubiquitination_Assay Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy PK_PD->Efficacy

Linker_Optimization Start Initial PROTAC Design Linker_Length Vary Linker Length (e.g., PEG2, PEG4, PEG6) Start->Linker_Length Linker_Comp Modify Linker Composition (PEG vs. Alkyl vs. Rigid) Start->Linker_Comp Attachment_Point Change Attachment Points Start->Attachment_Point Evaluation Evaluate Degradation (DC50, Dmax) Linker_Length->Evaluation Linker_Comp->Evaluation Attachment_Point->Evaluation Evaluation->Start Suboptimal, Iterate Optimized_PROTAC Optimized PROTAC Evaluation->Optimized_PROTAC Optimal Performance

Conclusion

The linker is a critical determinant of a PROTAC's success, and PEG linkers offer a versatile and effective scaffold for optimizing PROTAC performance. While this compound serves as a valuable short-chain PEG linker, the ideal linker length and composition are highly context-dependent and require empirical determination for each new target and E3 ligase combination. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[4] As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens through structural biology and computational modeling, the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties will become increasingly attainable.

References

A Head-to-Head Battle in Antibody-Drug Conjugates: Tr-PEG2-OH vs. Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an in-depth, objective comparison of the non-cleavable Tr-PEG2-OH linker and traditional cleavable linkers, supported by a review of experimental principles and data to inform ADC design and development.

The linker, a seemingly simple bridge between a monoclonal antibody and a cytotoxic payload, governs the stability, pharmacokinetics, and mechanism of action of an ADC. The fundamental difference lies in their payload release strategy: cleavable linkers are designed to release the drug under specific conditions within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody. This compound is a hydrophilic, non-cleavable linker that incorporates a two-unit polyethylene (B3416737) glycol (PEG) spacer.

At a Glance: Key Differences Between this compound and Cleavable Linkers

FeatureThis compound (Non-Cleavable)Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)
Release Mechanism Lysosomal degradation of the antibodyEnzymatic cleavage, pH-mediated hydrolysis, or reduction
Payload Form Released as an amino acid-linker-payload complexOften released in its native or near-native form
Plasma Stability Generally high, leading to a longer half-lifeVariable, with a potential for premature payload release
"Bystander Effect" Limited, as the charged metabolite has poor membrane permeabilityPossible with membrane-permeable payloads, killing adjacent antigen-negative cells
Toxicity Profile Potentially lower systemic toxicity due to high stabilityRisk of off-target toxicity from prematurely released payload
Therapeutic Window Potentially wider due to enhanced stability and toleranceCan be narrower if premature cleavage occurs

Delving into the Mechanisms: A Tale of Two Strategies

The distinct mechanisms of payload release for non-cleavable and cleavable linkers are central to their differing performance characteristics.

The Non-Cleavable Pathway: A Journey to the Lysosome

An ADC employing a non-cleavable linker like this compound relies on the internalization of the entire ADC-antigen complex. Once inside the cancer cell, the complex is trafficked to the lysosome. Here, the harsh environment and potent proteases degrade the antibody, ultimately liberating the payload still attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was conjugated. This reliance on complete antibody degradation ensures that the payload is released specifically within the target cell.[1][2] The inclusion of a PEG spacer in the this compound linker enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation time.[3][4]

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with this compound (Stable in Circulation) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Targeting Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_release Amino Acid-Linker-Payload Complex Released Lysosome->Payload_release Antibody Degradation Apoptosis Cell Death Payload_release->Apoptosis Cytotoxicity

Fig. 1: Mechanism of a non-cleavable linker ADC.
The Cleavable Strategy: Exploiting the Tumor Microenvironment

Cleavable linkers, in contrast, are engineered with specific chemical bonds that are susceptible to the unique conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[5] There are three primary types:

  • Enzyme-sensitive linkers: These often incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is readily cleaved by lysosomal proteases like Cathepsin B that are overexpressed in many tumor cells.[6]

  • pH-sensitive linkers: These utilize acid-labile groups, like hydrazones, which are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[5]

  • Glutathione-sensitive linkers: These contain disulfide bonds that are stable in the bloodstream but are rapidly reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione.[5]

A key advantage of some cleavable linkers is their ability to induce a "bystander effect."[2] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Cleavable Linker ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Targeting Intracellular Intracellular Compartment (e.g., Lysosome, Cytoplasm) ADC_bound->Intracellular Internalization & Trafficking Payload_release Payload Released Intracellular->Payload_release Linker Cleavage (Enzymes, pH, etc.) Apoptosis Cell Death Payload_release->Apoptosis Cytotoxicity Bystander_cell Neighboring Antigen- Negative Cell Payload_release->Bystander_cell Diffusion (Bystander Effect) Bystander_apoptosis Bystander Cell Death Bystander_cell->Bystander_apoptosis

Fig. 2: Mechanism of a cleavable linker ADC.

Performance Under the Microscope: A Data-Driven Comparison

While direct head-to-head experimental data comparing an ADC with a this compound linker to one with a cleavable linker using the same antibody and payload is limited in publicly available literature, we can infer performance based on studies of similar non-cleavable PEGylated linkers and general comparative analyses of cleavable and non-cleavable ADCs.

In Vitro Stability

The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the cytotoxic payload can lead to systemic toxicity. Non-cleavable linkers, by design, generally exhibit higher plasma stability.

Table 1: Representative In Vitro Plasma Stability of Different Linker Types

Linker TypeRepresentative LinkerPlasma Stability (% Intact ADC after 7 days)Reference
Non-cleavable PEGylatedAmino-PEG6-MMADHigh (minimal degradation)[7]
Cleavable (Enzyme-sensitive)Val-Cit-PABC-MMAEModerate to High (species-dependent)[6]
Cleavable (pH-sensitive)HydrazoneLower (sensitive to acidic conditions)[6]
Cleavable (Reductionsensitive)DisulfideModerate (can be susceptible to reduction)[6]

Note: Stability is highly dependent on the specific linker chemistry, payload, conjugation site, and plasma source.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy.

Table 2: Representative In Vitro Cytotoxicity (IC50) Data

ADC ConfigurationCell LineIC50 (nM)Reference
Non-cleavable (Site A-PEG6-C2-MMAD)BxPC30.3[7]
Non-cleavable (Site I-PEG6-C2-MMAD)BxPC30.3[7]
Cleavable (vc-MMAE based)VariousTypically in the pM to low nM range[8]

Note: IC50 values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and target cell line's antigen expression levels.

In Vivo Efficacy

Preclinical animal models are crucial for evaluating the overall anti-tumor activity of an ADC.

Table 3: Representative In Vivo Efficacy in Xenograft Models

ADC ConfigurationXenograft ModelOutcomeReference
Non-cleavable (Site I-PEG6-C2-MMAD)BxPC3Significant tumor regression[7]
Non-cleavable (Site A-PEG6-C2-Aur3377)BxPC3Significant tumor regression[7]
Cleavable (vc-MMAE based)VariousPotent anti-tumor activity[9]
Clinical Toxicity Insights

A meta-analysis of clinical trial data provides valuable insights into the toxicity profiles of ADCs with cleavable versus non-cleavable linkers. A study analyzing 40 clinical trials with over 7,800 patients found that ADCs with cleavable linkers were associated with a significantly higher incidence of composite adverse events of grade 3 or higher (47%) compared to those with non-cleavable linkers (34%).[10] This suggests that the enhanced stability of non-cleavable linkers may translate to a better safety profile in a clinical setting.

Experimental Protocols: A Guide to Key Assays

To ensure a robust comparison of different linker technologies, a series of well-defined experiments are essential.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human, mouse, and rat plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analyze the samples using techniques such as ELISA to quantify the amount of conjugated antibody and LC-MS to measure the concentration of released payload.

  • Calculate the percentage of intact ADC and the rate of drug deconjugation over time.

start Incubate ADC in Plasma at 37°C timepoints Collect Aliquots at Multiple Time Points start->timepoints analysis Analyze via ELISA and LC-MS timepoints->analysis end Determine % Intact ADC and Payload Release Rate analysis->end start Seed Target Cells in 96-well Plates treat Treat with Serial Dilutions of ADC and Controls start->treat incubate Incubate for 72-120 hours treat->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess end Calculate IC50 Values assess->end

References

A Researcher's Guide to Validating PROTACs with Tr-PEG2-OH Linkers: In Vitro Assay Strategies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, the meticulous validation of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comprehensive overview of essential in vitro assays to confirm the functionality of PROTACs, with a particular focus on those incorporating the Tr-PEG2-OH linker. We offer a comparative perspective on how this linker and others can influence PROTAC efficacy, supported by experimental data and detailed protocols for key validation experiments.

At the heart of a PROTAC's mechanism is its ability to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of this process. The this compound linker, a trifunctional polyethylene (B3416737) glycol (PEG)-based linker, offers a versatile platform for PROTAC synthesis. Its PEG composition can enhance solubility and cell permeability, while the trifunctional nature allows for modular assembly.

The PROTAC Signaling Pathway: A Stepwise Validation Approach

The journey of a functional PROTAC from target engagement to protein degradation can be systematically validated through a series of in vitro assays. Each assay interrogates a key step in the PROTAC's mechanism of action, providing crucial data to optimize its design and confirm its efficacy.

PROTAC_Signaling_Pathway cluster_0 PROTAC Action PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Recognition Cellular Effect Cellular Effect Proteasomal Degradation->Cellular Effect Downstream Signaling

Caption: The sequential mechanism of PROTAC-induced protein degradation.

Comparative Analysis of Linker Performance

The choice of linker is critical in PROTAC design, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties. While the optimal linker is target- and ligase-dependent, general principles can guide selection. PEG linkers, like this compound, are often favored for their ability to improve solubility and permeability compared to more hydrophobic alkyl linkers. However, linker length is a key parameter that must be empirically optimized.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG125.2>95[Farnaby et al., 2019]
BRD4VHLPEG151.8>95[Farnaby et al., 2019]
BRD4VHLPEG183.9>90[Farnaby et al., 2019]
ERαCRBNAlkyl12>1000<20[Cyrus et al., 2011]
ERαCRBNAlkyl1610>90[Cyrus et al., 2011]
ERαCRBNAlkyl20100~60[Cyrus et al., 2011]

Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum degradation percentage achieved. This table illustrates the "sweet spot" often observed for linker length, where both shorter and longer linkers can be less effective.

Key In Vitro Assays for PROTAC Validation

A robust validation workflow for a novel PROTAC involves a tiered approach, starting with biochemical assays to confirm the fundamental mechanism and progressing to cell-based assays to assess activity in a more physiological context.

Experimental_Workflow cluster_1 PROTAC Validation Workflow Ternary_Complex_Formation 1. Ternary Complex Formation Target_Ubiquitination 2. Target Ubiquitination Ternary_Complex_Formation->Target_Ubiquitination Target_Degradation 3. Target Degradation Target_Ubiquitination->Target_Degradation Cellular_Phenotype 4. Cellular Phenotype Target_Degradation->Cellular_Phenotype

Caption: A typical experimental workflow for in vitro PROTAC validation.

Ternary Complex Formation Assays

The formation of a stable ternary complex is the cornerstone of PROTAC activity. Several biophysical techniques can be employed to quantify this interaction.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the PROTAC with the target protein and E3 ligase, both in binary and ternary contexts.[1][2][3][4][5]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI measures binding kinetics and affinities in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.

  • NanoBRET™/FRET Assays: These proximity-based cellular assays allow for the detection and quantification of ternary complex formation in living cells.[6][7][8][9][10]

In Vitro Ubiquitination Assays

These assays directly measure the enzymatic activity of the recruited E3 ligase on the target protein, confirming that the ternary complex is productive.

Experimental Protocol: In Vitro Ubiquitination Assay [11][12]

  • Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, and the E3 ligase complex in a reaction buffer.

  • PROTAC Addition: Add the PROTAC of interest (e.g., one containing a this compound linker) or a vehicle control (DMSO) to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific to the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms PROTAC activity.

Target Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein. This is typically assessed in a cellular context.

Experimental Protocol: Western Blot for Protein Degradation [13][14][15][16][17]

  • Cell Treatment: Plate cells and treat with increasing concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Cell Viability and Functional Assays

To assess the downstream consequences of target protein degradation, cell viability and other functional assays are crucial.

  • Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8): These assays measure the metabolic activity of cells and can indicate whether the degradation of the target protein leads to growth inhibition or cytotoxicity.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays determine if the PROTAC induces programmed cell death.

  • Target-Specific Functional Assays: Depending on the function of the target protein, specific assays can be employed to measure the downstream effects of its degradation (e.g., changes in gene expression, cell signaling, or enzymatic activity).

Off-Target Effects and Selectivity

A critical aspect of PROTAC development is ensuring selectivity for the intended target. Mass spectrometry-based proteomics can be used to perform an unbiased screen for off-target protein degradation. This involves treating cells with the PROTAC and comparing the proteome to vehicle-treated cells to identify any unintended protein downregulation.

Conclusion

The validation of PROTACs containing the this compound linker, or any other linker, requires a multi-faceted in vitro approach. By systematically evaluating ternary complex formation, target ubiquitination, protein degradation, and cellular phenotype, researchers can gain a comprehensive understanding of their PROTAC's function and optimize its design for therapeutic applications. The provided protocols and comparative data serve as a foundation for establishing a robust validation pipeline, ultimately accelerating the development of this promising new class of therapeutics.

References

Confirming the Structure of Tr-PEG2-OH Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of modified polyethylene (B3416737) glycol (PEG) derivatives is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics and materials. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of Tr-PEG2-OH, a trityl-protected diethylene glycol derivative. We will delve into the supporting experimental data, provide detailed protocols, and visualize the workflow for NMR analysis.

The trityl (Tr) protecting group is frequently employed in the synthesis of complex molecules to selectively mask a hydroxyl group. This compound, with its defined short PEG linker, is a valuable building block in the development of Antibody-Drug Conjugates (ADCs) and PROTACs. Verifying the successful and specific attachment of the trityl group to the diethylene glycol moiety is paramount.

The Power of NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Interpreting the NMR Spectra of this compound

The key to confirming the structure of this compound lies in the characteristic chemical shifts and coupling patterns of its distinct components: the trityl group and the diethylene glycol (PEG2) backbone.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of protons in the molecule.

  • Trityl Group Protons: The fifteen aromatic protons of the three phenyl rings on the trityl group typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.20 and 7.50 ppm .

  • PEG Backbone Protons: The eight methylene (B1212753) protons of the diethylene glycol chain resonate in the upfield region. The two methylene groups adjacent to the ether oxygen atoms (-O-CH₂-CH₂-O-) are expected to have slightly different chemical shifts. The protons of the methylene group attached to the trityl-protected oxygen (-O-C(Ph)₃) will be shifted slightly downfield compared to the other PEG protons.

  • Terminal Hydroxyl Group: The proton of the terminal hydroxyl group (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methylene group adjacent to this hydroxyl group (-CH₂-OH) will also have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Trityl Group Carbons: The trityl group will show characteristic signals for the aromatic carbons and the quaternary carbon attached to the oxygen.

  • PEG Backbone Carbons: The four carbon atoms of the diethylene glycol chain will give rise to distinct signals. The carbon atom bonded to the trityl-protected oxygen will be significantly shifted compared to the others.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Trityl-C -(Ph)₃-~86.0
Trityl-C-Ph 7.20-7.50 (m, 15H)127.0-144.0
Tr-O-CH₂ -CH₂-O-~3.25 (t)~63.0
Tr-O-CH₂-CH₂ -O-~3.60 (t)~70.0
-O-CH₂ -CH₂-OH~3.70 (t)~72.0
-O-CH₂-CH₂ -OH~3.65 (t)~61.0
-CH₂-OH Variable (br s)-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

Experimental Protocol for NMR Analysis of this compound

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good choice for this type of compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR:

    • Use a standard pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

  • 2D NMR (Optional but Recommended for Full Confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity within the PEG backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be crucial for confirming the connection between the trityl group and the PEG chain.

Visualizing the NMR Workflow

The following diagram illustrates the typical workflow for confirming the structure of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq proc Process Spectra (FT, Phasing, Baseline Correction) nmr_acq->proc assign Assign Signals (Chemical Shift, Multiplicity) proc->assign confirm Confirm Structure (Connectivity, Functional Groups) assign->confirm report report confirm->report Final Report

A Comparative Guide to HPLC Methods for Purity Assessment of Tr-PEG2-OH Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of linker compounds like Trityl-PEG2-Hydroxyl (Tr-PEG2-OH) is a critical step in the synthesis of complex molecules such as PROTACs and Antibody-Drug Conjugates. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of HPLC methods for the purity assessment of this compound, supported by established experimental protocols.

A key feature of the this compound molecule is the trityl (Tr) group, a bulky hydrophobic moiety that also acts as a strong ultraviolet (UV) chromophore. This characteristic significantly influences the selection of an optimal HPLC method, particularly the mode of separation and detection. Unlike unsubstituted polyethylene (B3416737) glycol (PEG) compounds, which lack a UV chromophore and necessitate the use of universal detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detectors (CAD), this compound is readily detectable by standard UV-Vis detectors.[1][2][3]

Comparison of Recommended HPLC Methods

The two most suitable HPLC modes for analyzing this compound are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). They operate on orthogonal separation principles, making them ideal for both primary purity assessment and complementary verification.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle Separates molecules based on their hydrophobicity. The hydrophobic trityl group interacts strongly with the nonpolar stationary phase.Separates molecules based on their polarity. The polar PEG chain and hydroxyl group partition into a water-enriched layer on the polar stationary phase.[4][5]
Primary Use Case Primary method for purity analysis and quantification. Excellent for separating this compound from less hydrophobic impurities (e.g., detritylated PEG2-OH) and more hydrophobic impurities (e.g., trityl alcohol).Orthogonal method for verification of purity. Provides a different selectivity profile, which is useful for detecting co-eluting impurities from the RP-HPLC method.[6][7]
Stationary Phase Nonpolar bonded silica (B1680970) (e.g., C18, C8).Polar stationary phase (e.g., bare silica, amide, diol).[5][7]
Mobile Phase Gradient of water and a miscible organic solvent (e.g., acetonitrile, methanol), often with an acidic modifier (e.g., TFA, formic acid).Gradient of a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5]
Recommended Detector UV-Vis Detector: Ideal due to the strong chromophore of the trityl group. Allows for accurate quantification.[8]Charged Aerosol Detector (CAD) / ELSD: As the primary retention is driven by the polar end, a universal detector is more robust. While UV can be used, CAD provides a more uniform response for all non-volatile analytes.[9][10]
Advantages - High resolution and efficiency. - Robust and widely used method. - Excellent for quantifying UV-active compounds. - Predictable separation based on hydrophobicity.- Orthogonal selectivity to RP-HPLC. - Enhanced sensitivity with mass spectrometry (MS) due to high organic content in the mobile phase.[4] - Good retention of polar compounds.
Disadvantages - Potential for poor retention of very polar impurities.- Can have longer equilibration times. - Method development can be more complex than RP-HPLC. - Requires a universal detector like CAD/ELSD for best performance, which can be non-linear.[10]

Experimental Protocols

Below are detailed protocols for the recommended primary and orthogonal verification methods for this compound purity analysis.

Protocol 1: Primary Purity Assessment via RP-HPLC-UV

This method leverages the hydrophobic trityl group for strong retention and the UV chromophore for sensitive detection.

1. Sample Preparation:

  • Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

3. Detector Settings (UV-Vis):

  • Detection Wavelength: 220 nm and 254 nm. The trityl group has strong absorbance at these wavelengths.

4. Data Analysis:

  • Identify the main peak corresponding to the this compound product.

  • Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. Potential impurities to monitor for include trityl alcohol (more retained) and PEG2-OH (less retained).

Protocol 2: Orthogonal Verification via HILIC-CAD

This method provides a complementary separation based on polarity and is ideal for confirming purity and identifying any potential impurities that may co-elute in the RP-HPLC method.

1. Sample Preparation:

  • Dissolve the this compound sample in a 90:10 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: HILIC Amide column (e.g., 4.6 x 100 mm, 3.0 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 95
    15.0 60
    15.1 95

    | 20.0 | 95 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Detector Settings (CAD):

  • Evaporation Temperature: 35 °C.

  • Follow the manufacturer's recommendations for gas pressure and other settings to ensure a stable baseline.

4. Data Analysis:

  • Compare the impurity profile with that obtained from the RP-HPLC-UV method.

  • The elution order will be different; more polar impurities will be retained longer. This orthogonal view helps confirm the absence of co-eluting species and provides a more confident purity assessment.

Logical Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the robust purity assessment of this compound, incorporating both primary analysis and orthogonal verification.

HPLC_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_eval Step 3: Evaluation SamplePrep Sample Preparation (1 mg/mL, filtered) Primary Primary Analysis: RP-HPLC-UV SamplePrep->Primary PurityCheck Purity > 95% and no new peaks? Primary->PurityCheck Orthogonal Orthogonal Verification: HILIC-CAD Report Final Purity Report Orthogonal->Report PurityCheck->Orthogonal Yes Investigate Investigate Impurities PurityCheck->Investigate No Investigate->Report

Caption: Workflow for this compound Purity Assessment.

References

A Comparative Guide to the Biological Activity of Different Length PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) is intricately linked to the properties of the linker connecting the antibody to the cytotoxic payload. Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize an ADC's therapeutic index. This guide provides a comparative analysis of the biological activity of ADCs with different length PEG linkers, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADC Development

PEGylation, the covalent attachment of PEG chains, is a well-established strategy in drug development to enhance the therapeutic properties of molecules.[1] In the context of ADCs, PEG linkers offer several key advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). The inclusion of a hydrophilic PEG linker can mitigate this issue, improving solubility and stability.[1][2]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[1][3] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]

  • Reduced Immunogenicity: The flexible PEG chains can shield the payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]

Comparative Analysis of Biological Activity

The length of the PEG linker significantly influences the biological activity of an ADC, creating a trade-off between in vitro potency and in vivo efficacy.

In Vitro Cytotoxicity:

Generally, an inverse relationship is observed between the length of the PEG linker and the in vitro cytotoxicity of the ADC. Longer PEG chains can sometimes lead to reduced potency in cell-based assays. This may be attributed to steric hindrance, where the longer linker impedes the interaction of the ADC with its target antigen or hinders the release of the payload within the target cell.[5][6]

Pharmacokinetics (PK):

Increasing the PEG linker length has a pronounced positive effect on the pharmacokinetic profile of ADCs. Longer PEG chains lead to a significant increase in plasma half-life and a decrease in clearance.[7][8] This is a crucial factor for in vivo efficacy, as a longer circulation time allows for greater tumor accumulation. Studies have shown that a minimum PEG length, such as PEG8, may be required to achieve optimal slower clearance, with longer chains providing diminishing returns in this parameter.[1][7]

In Vivo Efficacy:

The enhanced pharmacokinetic profile associated with longer PEG linkers often translates to improved in vivo antitumor activity. Despite potentially lower in vitro potency, the increased exposure of the tumor to the ADC due to longer circulation can lead to superior tumor growth inhibition.[6][8] The optimal PEG linker length for in vivo efficacy is context-dependent and needs to be empirically determined for each ADC, considering the antibody, payload, and target.[1]

Data Summary

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that direct comparisons between different studies can be challenging due to variations in ADC constructs, experimental models, and dosing regimens.

LinkerIn Vitro Cytotoxicity (IC50) Reduction Factor (Compared to no PEG)Reference
PEG4K4.5-fold[5][6]
PEG10K22-fold[5][6]
LinkerPlasma Half-life Extension Factor (Compared to no PEG)Reference
PEG4K2.5-fold[5][6]
PEG10K11.2-fold[5][6]
PEG LengthIn Vivo Tumor Growth InhibitionReference
No PEG11% reduction in tumor weight[8]
PEG2, PEG435-45% reduction in tumor weight[8]
PEG8, PEG12, PEG2475-85% reduction in tumor weight[8]

Visualizing the Concepts

ADC_Mechanism_of_Action cluster_blood Bloodstream cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Receptor Target Antigen TumorCell->Receptor 2. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 3. Internalization Lysosome Lysosome Internalization->Lysosome 4. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 5. Payload Release CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 6. Cytotoxicity ADC_PEG_Linker_Comparison cluster_short Short PEG Linker cluster_long Long PEG Linker Antibody_S Antibody Linker_S PEGn (short) Antibody_S->Linker_S Payload_S Payload Linker_S->Payload_S Antibody_L Antibody Linker_L PEGn (long) Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Preliminary Potency PK Pharmacokinetic Study (t1/2, Clearance, AUC) PK->Efficacy Inform Dosing Strategy ADC_Synthesis ADC Synthesis with Varying PEG Linkers ADC_Synthesis->Cytotoxicity ADC_Synthesis->PK

References

The Role of Short PEG Linkers in Enhancing Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Analysis of Trodelvy® and Zynlonta®

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical success of Trodelvy® and Zynlonta®, two pioneering antibody-drug conjugates (ADCs) utilizing short polyethylene (B3416737) glycol (PEG) linkers, reveals significant advancements in the targeted delivery of cytotoxic payloads. This guide provides a comparative analysis of their performance against alternative therapies, supported by key clinical trial data and detailed experimental methodologies, offering valuable insights for researchers and drug development professionals.

The strategic incorporation of short PEG chains in the linker design of ADCs has emerged as a critical factor in optimizing their therapeutic index. These hydrophilic linkers can enhance the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and reduced aggregation. This analysis focuses on two notable examples: Trodelvy® (sacituzumab govitecan), which employs a CL2A linker with a short PEG unit, and Zynlonta® (loncastuximab tesirine), which utilizes a PEG8 linker.

Case Study 1: Trodelvy® (Sacituzumab Govitecan) - A Trop-2 Directed ADC

Trodelvy® is an ADC composed of a humanized antibody targeting Trop-2, a cell-surface antigen highly expressed in many solid tumors, conjugated to SN-38, the active metabolite of irinotecan, via a hydrolyzable CL2A linker.[1][2] The inclusion of a short PEG moiety in the linker enhances the water solubility of the ADC.[3]

Mechanism of Action

The mechanism of action of Trodelvy® begins with the binding of the sacituzumab antibody to the Trop-2 receptor on the surface of a cancer cell.[1][4][5] This is followed by the internalization of the ADC-receptor complex. Inside the cell, the CL2A linker is cleaved, releasing the cytotoxic payload, SN-38.[1][5] SN-38 then inhibits topoisomerase I, leading to DNA damage and ultimately, cancer cell death.[1][5]

Trodelvy_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Trodelvy Trodelvy® (Sacituzumab Govitecan) Trop2 Trop-2 Receptor Trodelvy->Trop2 1. Binding Internalization Internalization of ADC-Receptor Complex Trop2->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking SN38 SN-38 (Payload) Lysosome->SN38 4. Linker Cleavage & Payload Release Topoisomerase Topoisomerase I Inhibition SN38->Topoisomerase DNA_Damage DNA Damage & Apoptosis Topoisomerase->DNA_Damage 5. Cell Death

Mechanism of action of Trodelvy®.
Clinical Performance: The ASCENT Trial

The efficacy and safety of Trodelvy® were evaluated in the pivotal Phase 3 ASCENT trial in patients with metastatic triple-negative breast cancer (mTNBC).[6][7][8][9]

Experimental Protocol: ASCENT Trial (NCT02574455)

  • Study Design: A Phase 3, multicenter, randomized, open-label trial.[7][9]

  • Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had received at least two prior systemic therapies.[6][7]

  • Intervention: Patients were randomized to receive either Trodelvy® (10 mg/kg on days 1 and 8 of a 21-day cycle) or chemotherapy of physician's choice (eribulin, vinorelbine, capecitabine, or gemcitabine).[6][7]

  • Primary Endpoint: Progression-free survival (PFS).[6]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[9]

ASCENT_Trial_Workflow cluster_randomization Randomization (1:1) Patient_Population Patients with relapsed/refractory metastatic Triple-Negative Breast Cancer Arm_A Trodelvy® (10 mg/kg, Days 1 & 8, q21d) Patient_Population->Arm_A Arm_B Treatment of Physician's Choice (Single-agent chemotherapy) Patient_Population->Arm_B Endpoint_Analysis Endpoint Analysis: - Progression-Free Survival (Primary) - Overall Survival - Objective Response Rate - Safety Arm_A->Endpoint_Analysis Arm_B->Endpoint_Analysis

Workflow of the ASCENT clinical trial.
Performance Comparison: Trodelvy® vs. Enhertu®

For a comparative perspective, we can look at Enhertu® (fam-trastuzumab deruxtecan-nxki), another successful ADC in breast cancer, which utilizes a different linker technology. Enhertu® targets HER2 and has shown significant efficacy in HER2-positive and HER2-low breast cancer.

DrugTargetLinker TypePayloadIndication (in comparison)
Trodelvy® Trop-2Cleavable (CL2A with short PEG)SN-38Metastatic Triple-Negative Breast Cancer
Enhertu® HER2Cleavable (Tetrapeptide-based)Deruxtecan (Topoisomerase I inhibitor)HER2-Positive Metastatic Breast Cancer

Table 1: Key Efficacy and Safety Data from Pivotal Trials

OutcomeTrodelvy® (ASCENT Trial)[6][10]Enhertu® (DESTINY-Breast03 Trial)[11][12]
Progression-Free Survival (Median) 5.6 months28.8 months
Overall Survival (Median) 12.1 monthsNot Reached (HR 0.64)
Objective Response Rate 35%79.7%
Key Grade ≥3 Adverse Events Neutropenia, Diarrhea, AnemiaNeutropenia, Anemia, Nausea

Note: Direct comparison of trial results should be done with caution due to differences in patient populations and trial designs.

Case Study 2: Zynlonta® (Loncastuximab Tesirine) - A CD19-Targeted ADC

Zynlonta® is an ADC that targets CD19, a B-cell specific antigen, and is approved for the treatment of relapsed or refractory large B-cell lymphoma.[13] It features a PEG8 linker that connects the antibody to a potent pyrrolobenzodiazepine (PBD) dimer payload.[14]

Mechanism of Action

Zynlonta® binds to the CD19 protein on the surface of malignant B-cells.[13][15] Following internalization, the linker is cleaved by lysosomal enzymes, releasing the PBD dimer payload.[14][16][17] The PBD dimer then crosslinks DNA, leading to cell cycle arrest and apoptosis of the cancer cell.[13][16][17]

Zynlonta_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Malignant B-Cell Zynlonta Zynlonta® (Loncastuximab Tesirine) CD19 CD19 Receptor Zynlonta->CD19 1. Binding Internalization Internalization of ADC-Receptor Complex CD19->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PBD_Dimer PBD Dimer (Payload) Lysosome->PBD_Dimer 4. Linker Cleavage & Payload Release DNA_Crosslinking DNA Crosslinking PBD_Dimer->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis 5. Cell Death

Mechanism of action of Zynlonta®.
Clinical Performance: The LOTIS-2 Trial

The efficacy and safety of Zynlonta® were demonstrated in the single-arm Phase 2 LOTIS-2 trial.[18][19][20]

Experimental Protocol: LOTIS-2 Trial (NCT03589469)

  • Study Design: A multicenter, open-label, single-arm, Phase 2 trial.[18]

  • Patient Population: Patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who had received two or more prior multi-agent systemic treatments.[18]

  • Intervention: Zynlonta® was administered intravenously at a dose of 150 µg/kg for the first two cycles, followed by 75 µg/kg for subsequent cycles, every 21 days.[18]

  • Primary Endpoint: Overall response rate (ORR) as assessed by an independent review committee.[18]

  • Secondary Endpoints: Duration of response (DOR), complete response (CR) rate, and safety.

LOTIS2_Trial_Workflow Patient_Population Patients with relapsed/refractory Diffuse Large B-cell Lymphoma Treatment Zynlonta® Treatment: - 150 µg/kg for 2 cycles - 75 µg/kg for subsequent cycles (q21d) Patient_Population->Treatment Endpoint_Analysis Endpoint Analysis: - Overall Response Rate (Primary) - Duration of Response - Complete Response Rate - Safety Treatment->Endpoint_Analysis

Workflow of the LOTIS-2 clinical trial.
Performance Comparison: Zynlonta® vs. Polivy®

Polivy® (polatuzumab vedotin-piiq) is another ADC used in the treatment of DLBCL, targeting CD79b and employing a different linker-payload combination.

DrugTargetLinker TypePayloadIndication (in comparison)
Zynlonta® CD19Cleavable (Val-Ala with PEG8)PBD DimerRelapsed/Refractory DLBCL
Polivy® CD79bCleavable (Protease-sensitive)MMAERelapsed/Refractory DLBCL

Table 2: Key Efficacy and Safety Data from Pivotal Trials

OutcomeZynlonta® (LOTIS-2 Trial)[21][22]Polivy® + BR (Study GO29365)[3][23][24]
Overall Response Rate 48.3%45% (Objective Response)
Complete Response Rate 24.1%40%
Duration of Response (Median) 13.4 months12.6 months
Key Grade ≥3 Adverse Events Neutropenia, Thrombocytopenia, AnemiaNeutropenia, Thrombocytopenia, Anemia

Note: This comparison is between a single-agent trial (LOTIS-2) and a combination therapy trial (Polivy + bendamustine (B91647) and rituximab). Direct comparison should be interpreted with caution.

Conclusion

The successful development and clinical application of Trodelvy® and Zynlonta® underscore the significant contribution of linker technology, specifically the incorporation of short PEG chains, to the efficacy and safety of modern ADCs. These case studies demonstrate that thoughtful linker design can lead to improved drug properties and meaningful clinical benefits for patients with difficult-to-treat cancers. Further research into novel linker chemistries, including variations in PEG length and composition, will continue to be a crucial area of innovation in the field of antibody-drug conjugates.

References

A Comparative Guide to PROTAC Linker Technologies: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of different PROTAC linker technologies, supported by experimental data from the literature, to aid in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker plays a multifaceted role in the mechanism of action of a PROTAC. Its length, composition, and attachment points collectively influence the formation and stability of the ternary complex, which is composed of the POI, the PROTAC, and the E3 ligase. A productive ternary complex is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome. An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or it can result in an unproductive conformation that does not lead to efficient ubiquitination.

Comparative Analysis of PROTAC Linker Technologies

The most common linker types used in PROTAC design are polyethylene (B3416737) glycol (PEG) linkers and alkyl chains, primarily due to their synthetic accessibility and flexibility. However, more rigid and conformationally constrained linkers are increasingly being explored to enhance potency and selectivity. This section provides a comparative overview of these linker technologies with supporting quantitative data from the literature.

Flexible Linkers: PEG and Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are the most widely used linkers in PROTAC design. Their flexibility allows for a degree of conformational freedom that can facilitate the formation of a productive ternary complex.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic and can improve the solubility of the PROTAC molecule. The length of the PEG linker is a critical parameter that needs to be optimized for each target. For instance, in the case of homo-PROTACs for the degradation of CRBN, an 8-atom long PEG linker was found to be optimal.[1] For estrogen receptor alpha (ERα) degradation, a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities.[1]

  • Alkyl Chains: Alkyl chains are more hydrophobic than PEG linkers and can influence cell permeability. Similar to PEG linkers, the length of the alkyl chain is a key determinant of PROTAC activity. For PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, while those with longer linkers exhibited robust degradation.[1][2]

Rigid and Semi-Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, are being explored to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to improved potency and selectivity. The introduction of rigid groups into a flexible linker can also enhance the stability of the ternary complex.[]

Click Chemistry-Based Linkers

The use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has facilitated the rapid synthesis of PROTAC libraries with diverse linkers. This approach allows for the modular assembly of PROTACs, enabling the efficient optimization of linker length and composition.[4]

Quantitative Data on Linker Performance

The following tables summarize quantitative data from the literature, illustrating the impact of different linker technologies on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0< 500-[4]
BRD4CRBNPEG1-2 PEG units> 5000-[4]
BRD4CRBNPEG4-5 PEG units< 500-[4]
BTKCRBNPEG≥ 4 PEG units1-40-[4]
TBK1VHLAlkyl/Ether< 12No degradation-[4]
TBK1VHLAlkyl/Ether12-293-29276-96[4]
BTKCRBNPEG6-2.297[5]

Table 1. Comparison of PROTAC performance with different linker types and lengths.

Key Signaling Pathways and Experimental Workflows

The development and evaluation of PROTACs involve a series of key experiments to characterize their mechanism of action and efficacy. The following diagrams illustrate the core signaling pathway of PROTAC-mediated protein degradation and a general workflow for evaluating PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->POI PROTAC->E3_Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

PROTAC_Evaluation_Workflow PROTAC Evaluation Workflow PROTAC_Design PROTAC Design & Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) PROTAC_Design->In_Vitro_Binding Ternary_Complex_Formation Ternary Complex Formation Assays (SPR, NanoBRET) In_Vitro_Binding->Ternary_Complex_Formation Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) Ternary_Complex_Formation->Cellular_Degradation Downstream_Effects Analysis of Downstream Cellular Effects Cellular_Degradation->Downstream_Effects Lead_Optimization Lead Optimization Downstream_Effects->Lead_Optimization

PROTAC Evaluation Workflow

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the evaluation and comparison of different PROTAC linker technologies. This section provides detailed protocols for key experiments cited in the literature.

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

  • Detection and Analysis: Wash the membrane and then add ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[7]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or SA chip)

  • Purified E3 ligase and target protein

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated proteins)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for the ternary complex formation. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[8]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

Objective: To quantify PROTAC-induced ternary complex formation in live cells.

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminometer with appropriate filters

Procedure:

  • Cell Preparation: Seed the engineered cells in a white, opaque multi-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[8]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[8]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[8]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[8]

Conclusion

The linker is a critical component of a PROTAC molecule, and its rational design is paramount for developing effective and selective protein degraders. This guide has provided a comparative overview of different linker technologies, supported by quantitative data and detailed experimental protocols. While flexible linkers like PEG and alkyl chains remain the workhorses of PROTAC design, the exploration of more rigid and conformationally constrained linkers holds promise for enhancing potency and selectivity. The continued development of novel linker chemistries and computational design tools will undoubtedly accelerate the discovery of next-generation PROTAC therapeutics.

References

Stability of Tr-PEG2-OH Linker in Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the stability of the Tr-PEG2-OH linker, a non-cleavable polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used linkers in biological media, supported by experimental data.

Comparative Stability of ADC Linkers in Biological Media

The this compound linker is a non-cleavable linker, a class of linkers known for their high stability in plasma. This stability is attributed to the robust chemical bonds that are not susceptible to enzymatic or pH-mediated cleavage in the bloodstream. The inclusion of a hydrophilic PEG spacer can further enhance the pharmacokinetic properties of the ADC.

The following table summarizes the stability of various ADC linkers in plasma, providing a comparative view of their performance. It is important to note that the data is compiled from different studies and experimental conditions may vary.

Linker TypeSpecific LinkerBiological MediumIncubation TimeStability MetricFinding
Non-cleavable Amino-PEG6 Mouse, Rat, Cynomolgus Monkey, and Human Plasma4.5 daysDrug-to-Antibody Ratio (DAR)Very Stable : The transglutaminase isopeptide linkage and the Amino-PEG6 linker remained intact.[1]
Non-cleavable SMCC Not specified-Half-life~10.4 days [2]
Non-cleavable Thioether (SMCC) In vivo (Cynomolgus Monkey)-Linker half-lifeApproximately 144 hours (6.0 days) [3]
Cleavable (Enzyme-sensitive) Valine-Citrulline (vc) In vivo (Cynomolgus Monkey)-Apparent linker half-lifeApproximately 230 hours (9.6 days) [3]
Cleavable (Enzyme-sensitive) Triglycyl peptide In vivo (Mouse)-Half-life9.9 days (comparable to SMCC-DM1)[2]
Cleavable (pH-sensitive) Silyl ether-based Human Plasma>7 daysHalf-lifeHighly Stable : Showed improved stability over traditional hydrazine (B178648) linkers.[2]
Cleavable (pH-sensitive) Hydrazine Human Plasma~2 daysHalf-lifeModerate stability, with some hydrolysis observed in plasma.[2][4]

Experimental Protocols

The stability of ADC linkers is primarily assessed by measuring the amount of intact ADC or the release of the free payload over time in a relevant biological matrix. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose.

Protocol: In Vitro Plasma Stability Assessment of ADCs by LC-MS

This protocol outlines a general workflow for evaluating the stability of an ADC linker in plasma.

1. Materials:

  • Antibody-Drug Conjugate (ADC)

  • Control plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffers

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris-HCl)

  • Reducing agent (e.g., Dithiothreitol, DTT) for DAR analysis of cysteine-linked ADCs

  • LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)

2. Procedure:

  • Incubation:

    • Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Immunoaffinity Capture:

    • Thaw the plasma samples.

    • Add immunoaffinity capture beads to the plasma samples to specifically capture the ADC.

    • Incubate to allow binding.

    • Wash the beads multiple times with wash buffers to remove non-specifically bound plasma proteins.

  • Elution:

    • Elute the captured ADC from the beads using an elution buffer.

    • Neutralize the eluate immediately with a neutralization buffer.

  • LC-MS Analysis:

    • Intact ADC Analysis:

      • Inject the eluted ADC onto a reverse-phase LC column suitable for protein analysis.

      • Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the ADC.

      • Analyze the eluent by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain the mass spectrum of the intact ADC.

    • Drug-to-Antibody Ratio (DAR) Analysis (for cysteine-linked ADCs):

      • Reduce the eluted ADC with a reducing agent like DTT to separate the light and heavy chains.

      • Analyze the reduced sample by LC-MS.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different ADC species (with varying numbers of drugs attached).

    • Calculate the average DAR at each time point by analyzing the relative abundance of each species.

    • Plot the average DAR over time to assess the stability of the linker. A stable linker will show minimal change in DAR over the incubation period.

Visualizing Experimental Workflow and Linker Stability Comparison

To better illustrate the experimental process and the expected outcomes, the following diagrams were generated using Graphviz.

G cluster_0 Sample Preparation & Incubation cluster_1 ADC Purification cluster_2 Analysis ADC ADC Spiked into Plasma Incubation Incubate at 37°C ADC->Incubation Timepoints Collect Aliquots at Time Points (0h, 24h, 48h...) Incubation->Timepoints IAC Immunoaffinity Capture Timepoints->IAC Wash Wash Beads Elution Elute ADC LCMS LC-MS Analysis (Intact Mass or DAR) Elution->LCMS Data Data Analysis (DAR vs. Time) LCMS->Data

Caption: Experimental workflow for assessing ADC linker stability in plasma.

G cluster_0 High Stability cluster_1 Moderate to High Stability cluster_2 Variable Stability Linker ADC Linker Stability in Plasma TrPEG2OH This compound (Non-cleavable) SMCC SMCC (Non-cleavable) ValCit Val-Cit (Enzyme-cleavable) Hydrazone Hydrazone (pH-sensitive)

References

Safety Operating Guide

Proper Disposal of Tr-PEG2-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Tr-PEG2-OH require clear and reliable information for its safe disposal. This guide provides essential procedural steps and logistical information to ensure the safe management of this compound waste in a laboratory setting. The primary directive for all chemical waste is to consult with your institution's Environmental Health and Safety (EH&S) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Key Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below. This information is critical for a preliminary assessment of its handling and disposal requirements.

PropertyValueSource
CAS Number 105589-77-3[1][2]
Synonyms 2-(2-(Trityloxy)ethoxy)ethanol[1]
Molecular Formula C23H24O3[1]
Molecular Weight 348.43 g/mol [1]
Purity ≥98%[1]
Recommended Storage Store at -5°C in a dry and dark place.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to the specific guidelines provided by your institution's EH&S office.

1. Initial Assessment and Consultation:

  • Treat all waste chemicals as hazardous unless confirmed to be non-hazardous by your institution's safety office.[3]

  • Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to inform them about the this compound waste and request disposal guidance.

2. Waste Collection and Storage:

  • Collect waste this compound in a suitable, properly sealed, and clearly labeled container.[4][5] The container must be chemically compatible with the material.

  • The label should include the full chemical name, "this compound," and the words "Hazardous Waste."[6]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

  • Ensure that the waste is segregated from incompatible materials.[4]

3. Disposal as Hazardous Waste:

  • All hazardous waste must be disposed of through your institution's hazardous waste collection program.[3]

  • Do not pour this compound, or solutions containing it, down the drain.[6][8] Glycol products can be illegal to dump and may contain contaminants that classify them as hazardous waste.[6]

  • Evaporation of chemical waste is not an acceptable method of disposal.[3]

4. Empty Container Disposal:

  • For a container that held this compound to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][4]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[4]

  • After triple-rinsing, deface or remove all chemical labels from the container before disposal in the regular trash.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EH&S Office for Guidance start->consult_ehs is_hazardous Is the waste considered hazardous by EH&S? consult_ehs->is_hazardous hazardous_disposal Dispose through Hazardous Waste Program - Label as Hazardous Waste - Store in Satellite Accumulation Area - Schedule pickup with EH&S is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow EH&S Guidance for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No empty_container Empty this compound Container triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash triple_rinse->dispose_container

References

Essential Safety and Logistical Guidance for Handling Tr-PEG2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure personal safety and maintain the integrity of experimental work. This document provides essential, immediate safety and logistical information for handling Tr-PEG2-OH, a PEG-based PROTAC linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the properties of its constituent parts—a polyethylene (B3416737) glycol (PEG) derivative and a trityl protecting group—and general best practices for handling laboratory chemicals with unknown toxicological profiles.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is recommended when handling this compound:

PPE CategoryRecommendationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
Body Protection Laboratory coatProtects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any potential dust or aerosols.

Immediate Safety and Handling Summary

ParameterInformationSource
Chemical Name (2-(2-(trityloxy)ethoxy)ethoxy)ethanolBiopharma PEG
CAS Number 105589-77-3Biopharma PEG
Molecular Formula C23H24O3Biopharma PEG
Molecular Weight 348.43 g/mol Biopharma PEG
Appearance SolidGeneral knowledge
Storage Store at -20°C to -5°C in a dry and dark environment.Biopharma PEG
Solubility Soluble in aqueous media.Biopharma PEG
Known Hazards Specific hazards are not fully characterized. Handle with caution as a potential irritant.General Guidance

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number match the order.

  • Store the container at the recommended temperature of -20°C to -5°C in a designated, dry, and dark location.[3]

Preparation and Handling
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound carefully to avoid generating dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing. The hydrophilic nature of the PEG linker enhances its water solubility.[3]

During Experimentation
  • Keep the container sealed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Prevent inhalation of any dust or aerosols.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.

  • Waste Identification : All waste containing this compound, including empty containers, contaminated gloves, and weighing papers, should be considered chemical waste.

  • Waste Segregation : Segregate this compound waste from other laboratory waste streams.

  • Waste Collection : Collect solid waste in a designated, labeled, and sealed container. Liquid waste should be collected in a compatible, labeled, and sealed waste bottle.

  • Disposal Route : Dispose of all this compound waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End Start Start Start->Don PPE

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tr-PEG2-OH
Reactant of Route 2
Reactant of Route 2
Tr-PEG2-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.